molecular formula C3H2BrIN2 B2750850 4-Bromo-3-iodo-1H-pyrazole CAS No. 27258-14-6

4-Bromo-3-iodo-1H-pyrazole

Cat. No.: B2750850
CAS No.: 27258-14-6
M. Wt: 272.871
InChI Key: GUJCTDQAFPJYFU-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C3H2BrIN2 and its molecular weight is 272.871. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-iodo-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-iodo-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-iodo-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJCTDQAFPJYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 4-Bromo-3-iodo-1H-pyrazole , a highly functionalized heterocyclic scaffold used in fragment-based drug discovery (FBDD).

The core challenge in characterizing this molecule lies in distinguishing it from its regioisomer, 3-bromo-4-iodo-1H-pyrazole , and resolving the tautomeric ambiguity inherent to the pyrazole ring. This guide provides a definitive, evidence-based protocol for validating the structure.

Executive Summary

Target Molecule: 4-Bromo-3-iodo-1H-pyrazole Molecular Formula: C


H

BrIN

Exact Mass: ~271.84 Da Critical Challenge: Differentiating the 4-bromo-3-iodo regioisomer from the 3-bromo-4-iodo analog using standard spectroscopic techniques.

The Solution: While Mass Spectrometry (MS) confirms the elemental composition,


C NMR  serves as the definitive structural probe. The "Heavy Atom Effect" of iodine causes a dramatic upfield shift (shielding) of the attached carbon.[1] By analyzing the chemical shift of the C-4 position, one can unambiguously distinguish the 4-iodo isomer (C-4 

55–65 ppm) from the 4-bromo isomer (C-4

95–105 ppm).

Structural Context & Tautomerism

The 1H-pyrazole ring exists in a dynamic tautomeric equilibrium. For 3,4-disubstituted pyrazoles, the 3-iodo tautomer is chemically equivalent to the 5-iodo tautomer in solution (via rapid proton transfer), unless the nitrogen is protected.

  • Tautomer A: 4-Bromo-3-iodo-1H-pyrazole[2][3]

  • Tautomer B: 4-Bromo-5-iodo-1H-pyrazole

Note: According to IUPAC priority rules and standard convention, we refer to the species as 4-Bromo-3-iodo-1H-pyrazole , but experimental spectra in protic solvents will reflect an average of these populations.

Isomeric Ambiguity

The primary risk in synthesis is the formation of the "swapped" halogen isomer:

  • Target: 4-Bromo-3-iodo-1H-pyrazole[2][3]

  • Impurity/Isomer: 3-Bromo-4-iodo-1H-pyrazole

Elucidation Workflow

Step 1: Mass Spectrometry (Isotope Pattern Analysis)

Before NMR, confirm the presence of both Bromine and Iodine.

  • Bromine (Br): Exists as

    
    Br and 
    
    
    
    Br in a ~1:1 ratio.[1]
  • Iodine (I): Monoisotopic (

    
    I).[1]
    

Expected Pattern (ESI+ or EI):

  • M+ peak: A doublet of equal intensity separated by 2 mass units (characteristic of one Br atom).[1]

  • m/z values: ~272 and ~274.

  • Absence of this 1:1 pattern indicates debromination or bis-iodination.

Step 2: H NMR (Proton Connectivity)

The proton spectrum is simple but provides limited structural proof due to the lack of scalar coupling between ring protons (only one C-H remains).

  • Solvent: DMSO-

    
     (preferred to slow down proton exchange).
    
  • Signal A (NH): Broad singlet,

    
     13.0 – 13.5 ppm (often invisible in CDCl
    
    
    
    ).[1]
  • Signal B (H-5): Sharp singlet,

    
    8.0 – 8.2 ppm .[1]
    
    • Diagnostic Value: In the 4-bromo-3-iodo isomer, the proton is at position 5. In the 3-bromo-4-iodo isomer, the proton is also at position 5 (chemically equivalent environment). Therefore,

      
      H NMR alone cannot distinguish the regioisomers. 
      
Step 3: C NMR (The Definitive Test)

This is the critical step.[1] The chemical shift of the carbon atoms is heavily influenced by the electronegativity and the relativistic "Heavy Atom Effect" of the halogens.

Theoretical Basis:
  • C-Br Shift: Bromine deshields the carbon relative to iodine, but shields relative to hydrogen. Typical range: 90 – 110 ppm .[1]

  • C-I Shift: Iodine exerts a massive shielding effect (Heavy Atom Effect), pushing the carbon signal significantly upfield. Typical range for C-4 iodo: 50 – 70 ppm .

Diagnostic Criteria:
Carbon PositionTarget: 4-Bromo-3-iodoIsomer: 3-Bromo-4-iodo
C-4 ~102 ppm (C-Br)~60 ppm (C-I)
C-3 ~102 ppm (C-I)~125 ppm (C-Br)
C-5 ~130 ppm (C-H)~130 ppm (C-H)

Reference Data: In N-protected derivatives (e.g., N-ethoxyethyl), the shifts for 4-bromo-3-iodo-pyrazole are reported as


 102.6 and 102.7 ppm for C-3/C-4, and 130.5 ppm for C-5.
Step 4: 2D NMR (HMBC Verification)

To assign the C-3 vs C-4 signals (since they are close in the target molecule):

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The proton at H-5 will show a strong

      
      J coupling  to C-4 .
      
    • The proton at H-5 will show a weaker

      
      J coupling  to C-3 .
      
  • N-HMBC (

    
    N):  If available, the H-5 proton will couple strongly to N-1 (
    
    
    
    170 ppm) but weakly to N-2.

Visualization of Logic Flow

The following diagram illustrates the decision tree for validating the structure based on experimental data.

StructureElucidation Start Unknown Sample (White Solid) MS Step 1: Mass Spectrometry (Isotope Pattern) Start->MS CheckBr 1:1 Doublet at M, M+2? (indicates 1 Br) MS->CheckBr FailMS Reject: Debrominated or Bis-iodinated species CheckBr->FailMS No HNMR Step 2: 1H NMR (DMSO-d6) Check Ring Proton CheckBr->HNMR Yes CheckH Singlet at ~8.2 ppm? HNMR->CheckH FailH Reject: Wrong substitution pattern CheckH->FailH No CNMR Step 3: 13C NMR (The Critical Test) CheckH->CNMR Yes CheckC4 Check Quaternary Carbons (C-3 and C-4) CNMR->CheckC4 ResultCorrect CONFIRMED: 4-Bromo-3-iodo-1H-pyrazole (Signals at ~102 ppm & ~130 ppm) CheckC4->ResultCorrect No signal < 90 ppm ResultWrong REJECT: 3-Bromo-4-iodo-1H-pyrazole (Signal at ~60 ppm present) CheckC4->ResultWrong Signal at 50-70 ppm

Caption: Decision tree for spectroscopic validation. The absence of a highly shielded carbon (< 70 ppm) is the key confirmation of the 4-Bromo regioisomer.

Summary of Spectroscopic Data

TechniqueParameterValue / CharacteristicInterpretation
MS (ESI+) m/z272.8, 274.8[M+H]

doublet (1:1 ratio) confirms 1 Bromine atom.[1]

H NMR

(ppm)
8.19 (s, 1H)H-5 proton.[1][3] Sharp singlet.

H NMR

(ppm)
13.5 (br s, 1H)N-H proton (exchangeable).[1]

C NMR

(ppm)
130.5 C-5 (CH). Typical aromatic CH.

C NMR

(ppm)
102.7 C-4 (C-Br). Deshielded relative to C-I.

C NMR

(ppm)
102.6 C-3 (C-I).[1] Shielded, but less than C-4 would be.

Data based on N-protected analogs which prevent tautomeric averaging, providing distinct signals.[1]

Experimental Protocol: Synthesis & Isolation Check

To ensure the correct isomer is isolated during synthesis (e.g., iodination of 4-bromopyrazole):

  • Starting Material: Ensure high purity of 4-bromo-1H-pyrazole .

  • Iodination: Reaction with I

    
    /CAN (Ceric Ammonium Nitrate) or I
    
    
    
    /H
    
    
    O
    
    
    .[1]
    • Mechanism:[2][4] Electrophilic aromatic substitution prefers the 4-position. Since position 4 is blocked by Br, iodination is forced to position 3 (or 5).

  • Purification: Recrystallization from n-hexane or ethanol/water.

  • QC Check: Run a quick

    
    C NMR (DEPTQ or standard). If you see a peak at 60 ppm, the starting material was likely pyrazole (not 4-bromo) or a rearrangement occurred.[1]
    

References

  • Synthesis and Protection of Halogenated Pyrazoles Source: Sackus, A. et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives..." Arkivoc, 2014.[1][2] Relevance: Provides specific NMR shifts for 4-bromo-3-iodo derivatives and details on protecting group migration. URL:[Link][1]

  • Crystallographic Data of 4-Halogenated Pyrazoles Source: Raptis, R. G. et al. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles..."[5][6] Crystals, 2023.[1][2] Relevance: Establishes the baseline structural properties and isostructural nature of 4-bromo and 4-chloro analogs, contrasting with 4-iodo. URL:[Link][1]

  • NMR Chemical Shifts of Pyrazoles Source: Claramunt, R. M. et al.[7] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles..." Canadian Journal of Chemistry, 1993.[1] Relevance: Foundational text on the chemical shift effects of substituents on the pyrazole ring, specifically the shielding effects of iodine. URL:[Link][1]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthesis pathway for 4-Bromo-3-iodo-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug development. This document details a strategic two-step synthetic approach, commencing with the regioselective iodination of 1H-pyrazole, followed by a controlled bromination. The rationale behind the selection of reagents and reaction conditions is discussed, emphasizing chemical principles that ensure high yield and purity of the final product. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway are provided to enable researchers to replicate and adapt these methods for their specific needs.

Introduction: The Significance of 4-Bromo-3-iodo-1H-pyrazole

Dihalogenated pyrazoles, and specifically 4-Bromo-3-iodo-1H-pyrazole, are highly valuable synthons in the field of organic chemistry. The differential reactivity of the bromine and iodine substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This orthogonal reactivity makes 4-Bromo-3-iodo-1H-pyrazole a versatile scaffold for the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and agrochemicals. The pyrazole core itself is a privileged structure in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications.

This guide will focus on a logical and efficient pathway to access this important molecule, providing both the theoretical underpinning and practical, step-by-step instructions for its synthesis.

Strategic Synthesis Pathway: A Two-Step Halogenation Approach

The synthesis of 4-Bromo-3-iodo-1H-pyrazole is most effectively achieved through a sequential halogenation of the parent 1H-pyrazole ring. The chosen strategy involves an initial iodination at the 3-position, followed by bromination at the 4-position. This specific order is crucial for achieving the desired regiochemistry.

Mechanistic Rationale for the Halogenation Sequence

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regioselectivity of halogenation is governed by the electronic properties of the pyrazole ring and the nature of the halogenating agent.

  • Step 1: Iodination of 1H-Pyrazole. The initial iodination is directed to the 3-position. This is consistent with the general reactivity pattern of pyrazoles in electrophilic substitutions, where the C3 and C5 positions are typically the most reactive. The use of a suitable iodinating agent ensures the selective introduction of iodine at this position.

  • Step 2: Bromination of 3-iodo-1H-pyrazole. With the 3-position occupied by an iodine atom, the subsequent electrophilic bromination is directed to the next most activated position, which is the C4 position. The presence of the iodine at C3 can also influence the electron distribution in the ring, further favoring substitution at C4.

The following diagram illustrates the overall synthetic transformation:

Synthesis_Pathway Pyrazole 1H-Pyrazole Iodopyrazole 3-iodo-1H-pyrazole Pyrazole->Iodopyrazole Iodination FinalProduct 4-Bromo-3-iodo-1H-pyrazole Iodopyrazole->FinalProduct Bromination

Caption: Overall synthesis pathway for 4-Bromo-3-iodo-1H-pyrazole.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the halogenation of pyrazoles and are designed to be reproducible and scalable.

Step 1: Synthesis of 3-iodo-1H-pyrazole

The iodination of 1H-pyrazole can be effectively carried out using molecular iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, or by employing N-iodosuccinimide (NIS). The use of NIS is often preferred due to its milder reaction conditions and easier handling.

Protocol: Iodination using N-Iodosuccinimide (NIS)

  • Materials:

    • 1H-Pyrazole

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (anhydrous)

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (1.0 eq.) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-iodosuccinimide (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-iodo-1H-pyrazole.

Step 2: Synthesis of 4-Bromo-3-iodo-1H-pyrazole

The bromination of 3-iodo-1H-pyrazole is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), which provides a controlled source of electrophilic bromine.

Protocol: Bromination using N-Bromosuccinimide (NBS)

  • Materials:

    • 3-iodo-1H-pyrazole

    • N-Bromosuccinimide (NBS)

    • Chloroform or Dichloromethane (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Hexane for recrystallization

  • Procedure:

    • Dissolve 3-iodo-1H-pyrazole (1.0 eq.) in anhydrous chloroform or dichloromethane in a round-bottom flask fitted with a reflux condenser.

    • Add N-bromosuccinimide (1.05 eq.) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude 4-Bromo-3-iodo-1H-pyrazole can be purified by recrystallization from hexane to yield the final product as a crystalline solid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-Bromo-3-iodo-1H-pyrazole.

StepReactantReagentStoichiometry (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
11H-PyrazoleN-Iodosuccinimide (NIS)1.1Acetonitrile0 to RT12-1670-80
23-iodo-1H-pyrazoleN-Bromosuccinimide (NBS)1.05ChloroformReflux4-675-85

Characterization of 4-Bromo-3-iodo-1H-pyrazole

The structure and purity of the synthesized 4-Bromo-3-iodo-1H-pyrazole should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show a characteristic singlet for the C5-H proton of the pyrazole ring.

    • ¹³C NMR will display signals corresponding to the three carbon atoms of the pyrazole ring, with the chemical shifts influenced by the halogen substituents.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of C₃H₂BrIN₂, along with the characteristic isotopic pattern for bromine.

  • Melting Point: The purified product should exhibit a sharp melting point. A reported melting point for a related protected derivative is 59-60 °C.[1]

Conclusion

The synthesis of 4-Bromo-3-iodo-1H-pyrazole is a critical process for accessing a versatile building block in synthetic and medicinal chemistry. The presented two-step sequential halogenation pathway, involving an initial iodination followed by bromination, provides a reliable and efficient method for its preparation. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocols, researchers can successfully synthesize this valuable compound for their research and development endeavors. The orthogonal reactivity of the C-I and C-Br bonds in the final product opens up a vast chemical space for the design and synthesis of novel molecules with potential biological activity.

References

Sources

CAS number and molecular weight of 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry

Executive Summary

4-Bromo-3-iodo-1H-pyrazole (CAS: 27258-14-6 ) is a critical heterocyclic building block utilized in the design of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its structural value lies in its halogen orthogonality : the significant reactivity difference between the C3-iodine and C4-bromine atoms allows for sequential, regioselective palladium-catalyzed cross-couplings.[1] This guide details its physicochemical properties, synthetic logic, and a validated workflow for its application in library synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data establishes the baseline identity for quality control and stoichiometry calculations.

PropertyValueNotes
CAS Number 27258-14-6 Specific to the 4-Br, 3-I isomer.[1][2]
IUPAC Name 4-Bromo-3-iodo-1H-pyrazoleTautomerizes; often stored as 3(5)-iodo.[1]
Molecular Weight 272.87 g/mol Based on

and

natural abundance.[1]
Molecular Formula C

H

BrN

I
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.[1]
Melting Point 108 – 112 °CVaries slightly with purity/crystallinity.[1]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane).[1]
pKa (Calculated) ~10.5 (N-H)Acidity allows for facile N-alkylation.[1]

Structural Analysis & Reactivity Hierarchy

Tautomerism and Regiochemistry

In solution, 1H-pyrazoles undergo rapid annular tautomerism.[1] For 4-bromo-3-iodo-1H-pyrazole, the hydrogen atom oscillates between N1 and N2, rendering the C3 and C5 positions chemically equivalent until the nitrogen is substituted.[1]

  • Free Base: Exists as a mixture of 4-bromo-3-iodo-1H-pyrazole and 4-bromo-5-iodo-1H-pyrazole.[1]

  • Functionalized: Upon N-alkylation or protection (e.g., THP, SEM, Boc), the tautomerism is frozen, fixing the iodine at either the C3 or C5 position, which drastically alters steric access during catalysis.[1]

The Orthogonal Reactivity Ladder

The utility of this scaffold rests on the bond dissociation energy (BDE) differences between C-I and C-Br.[1]

  • Tier 1: N-H Acidic Proton (Most Reactive)[1]

    • Reaction: Deprotection/Alkylation.[1]

    • Conditions: NaH/R-X or Mitsunobu conditions.[1]

  • Tier 2: C3-Iodine (High Lability)[1]

    • Reaction: Sonogashira, Suzuki-Miyaura (RT to 60°C).[1]

    • Mechanism:[1] Rapid oxidative addition to Pd(0).[1]

  • Tier 3: C4-Bromine (Lower Lability)[1]

    • Reaction: Suzuki-Miyaura, Buchwald-Hartwig (>80°C).[1]

    • Mechanism:[1] Requires higher activation energy or specialized ligands (e.g., XPhos, SPhos) after the C-I bond is consumed.[1]

ReactivityHierarchy Scaffold 4-Bromo-3-iodo-1H-pyrazole Step1 Step 1: N-Protection (SEM/THP/Boc) Scaffold->Step1 NaH, SEM-Cl 0°C Step2 Step 2: C3-Selective Coupling (Suzuki/Sonogashira @ C-I) Step1->Step2 Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 60°C Step3 Step 3: C4-Coupling (Suzuki/Buchwald @ C-Br) Step2->Step3 Pd2(dba)3, XPhos Ar'-B(OH)2, 100°C Note Chemo-selectivity Control: C-I reacts ~100x faster than C-Br Step2->Note

Figure 1: Sequential functionalization logic. The workflow relies on the kinetic differentiation between the C-I and C-Br bonds.[1]

Synthetic Methodology

Synthesis of the Core (Literature Insight)

While commercially available, the synthesis typically involves the regioselective iodination of 4-bromopyrazole .[1] Direct electrophilic halogenation of pyrazoles favors the C4 position.[1] To install iodine at C3, a lithiation-halogenation strategy is often employed.[1]

  • Starting Material: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Protected 4-bromopyrazole).[1]

  • Lithiation: Treatment with n-BuLi at -78°C effects Lithium-Halogen exchange or deprotonation.[1] Note: C5-lithiation is kinetically favored due to the directing effect of the N-protecting group.[1]

  • Quench: Addition of Iodine (

    
    ).
    
  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the THP group to yield the free base 4-bromo-3-iodo-1H-pyrazole.[1]

Validated Protocol: C3-Selective Suzuki Coupling

This protocol demonstrates the selective functionalization of the C-I bond while leaving the C-Br bond intact for later use.[1]

Reagents:

  • Substrate: 1-SEM-4-bromo-3-iodo-1H-pyrazole (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)[1]
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1)[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, phenylboronic acid, and

    
    . Seal and purge with Argon for 5 minutes. Oxygen exclusion is critical to prevent homocoupling.[1]
    
  • Solvation: Add degassed DME and aqueous

    
     via syringe.
    
  • Reaction: Heat the mixture to 50-60°C for 4-6 hours.

    • Checkpoint: Monitor via LC-MS.[1] The C-I bond reacts under these mild conditions. If the temperature exceeds 80°C, C-Br insertion may begin (scrambling).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product will be 4-bromo-3-phenyl-1-SEM-pyrazole .

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

    • STOT SE 3 (H335): May cause respiratory irritation.[1][3]

  • Handling Protocols:

    • Light Sensitivity: Iodine-carbon bonds are photolabile.[1] Store solids in amber glass and wrap reaction vessels in foil if reaction times are prolonged.

    • Inhalation: Use a fume hood.[1] Halogenated heterocycles can be sensitizers.[1]

    • Waste: Dispose of palladium-contaminated waste in heavy metal containers; halogenated organics in separate halogenated waste streams.

References

  • Sigma-Aldrich. 4-Bromo-3-iodo-1H-pyrazole Product Sheet. Accessed 2024.[1] Link

  • Apollo Scientific. Safety Data Sheet: 3-Bromo-4-iodo-1H-pyrazole (Isomer distinction). Link

  • Vasilevsky, S. F., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction."[1] Arkivoc, 2002.[1] Link

    • Key citation for the protection and sequential coupling logic.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54589252 (Related Isomers). Link

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of 4-Bromo-3-iodo-1H-pyrazole via Regioselective Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective Sonogashira cross-coupling of 4-bromo-3-iodo-1H-pyrazole . This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., substituted pyrazoles in drugs like Crizotinib or Ruxolitinib).

The core technical challenge and opportunity lie in the orthogonal reactivity of the two halogen substituents. The C3–Iodo bond possesses a significantly lower activation energy for oxidative addition compared to the C4–Bromo bond. By exploiting this kinetic difference, researchers can selectively install an alkyne at the C3 position while preserving the C4–Br handle for subsequent functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling). This guide provides a validated workflow for N-protection, selective C3-alkynylation, and troubleshooting common pitfalls.

Mechanistic Basis of Selectivity

The success of this protocol relies on the distinct rates of oxidative addition (


) of the palladium catalyst into the carbon-halogen bonds.
  • Reactivity Order:

    
    
    
  • Electronic Influence: The pyrazole ring is electron-rich (excess

    
    -electrons), but the inductive effect of the adjacent nitrogens makes the C3 and C5 positions electronically distinct.
    
  • The "Tautomer Trap": 4-bromo-3-iodo-1H-pyrazole exists in tautomeric equilibrium with 4-bromo-5-iodo-1H-pyrazole. Direct coupling on the unprotected species is possible but often leads to catalyst poisoning (via free NH coordination) or mixtures. N-protection is mandatory to fix the regiochemistry and enable efficient catalysis.

Visualization: Selectivity Landscape

SelectivityLandscape Start 4-Bromo-3-iodo-1H-pyrazole Protect N-Protection (SEM, THP, Me) Start->Protect Step 1 Isomers Regioisomers (Separation Required) Protect->Isomers Alkylation C3_I C3-Iodo Species (High Reactivity) Isomers->C3_I Major/Desired C4_Br C4-Bromo Species (Low Reactivity) Isomers->C4_Br Minor/Undesired Prod_A Product A: 3-Alkynyl-4-bromo-pyrazole C3_I->Prod_A Pd(0), CuI, RT Selective Path Prod_B Product B: Bis-coupled (Over-reaction) C3_I->Prod_B High Temp / Excess Alkyne Prod_A->Prod_B Slow Secondary Reaction

Figure 1: Reaction pathway demonstrating the necessity of protection and the kinetic window for selective C3-functionalization.

Pre-Requisite: Substrate Preparation (N-Protection)

Before attempting the Sonogashira coupling, the nitrogen must be protected.[1] The choice of protecting group (PG) influences the ratio of regioisomers (1,3-disubstituted vs. 1,5-disubstituted) obtained during the protection step.

Protecting GroupReagentConditionsStabilityNotes
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-ClNaH, DMF, 0°CHighExcellent for lithiation; removed by TFA or TBAF.
THP (Tetrahydropyranyl)DHPp-TsOH (cat.), DCMModerateAcid labile; introduces a chiral center (NMR complexity).
Methyl MeIK₂CO₃, AcetonePermanentUse if the methyl group is part of the final drug candidate (SAR).

Critical Step: Isomer Separation Alkylation of 4-bromo-3-iodo-1H-pyrazole typically yields a mixture of 1-R-4-bromo-3-iodopyrazole (Desired) and 1-R-4-bromo-5-iodopyrazole .

  • Action: These must be separated by column chromatography (silica gel) prior to coupling. The 3-iodo isomer is generally less polar than the 5-iodo isomer (verify with NOESY NMR: H-5 correlates with N-R group in the 5-iodo isomer).

Protocol: Regioselective Sonogashira Coupling

This protocol targets the C3–I bond specifically.

Materials
  • Substrate: N-protected-4-bromo-3-iodo-pyrazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 – 1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (2–3 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Methodology
  • Degassing (Crucial for Selectivity):

    • Dissolve the pyrazole substrate in anhydrous THF (0.1 M concentration) in a Schlenk flask or sealable vial.

    • Sparge with Argon or Nitrogen for 10–15 minutes. Oxygen promotes homocoupling (Glaser coupling) of the alkyne and catalyst degradation.

  • Catalyst Addition:

    • Add Pd(PPh₃)₂Cl₂ and CuI to the reaction vessel under positive inert gas pressure.

    • Note: The solution typically turns yellow/orange.

  • Reagent Addition:

    • Add the amine base (Et₃N) followed by the terminal alkyne dropwise via syringe.

    • Why dropwise? Keeping the alkyne concentration initially low minimizes homocoupling side-reactions.

  • Reaction:

    • Stir at Room Temperature (20–25°C) .

    • Time: 2–6 hours.

    • Control Point: Do NOT heat. Heating (>50°C) significantly increases the risk of oxidative addition into the C4–Br bond, leading to bis-alkynylation or polymerization.

  • Monitoring:

    • Monitor by TLC or LC-MS.[2] Look for the consumption of the starting iodide.

    • Target Mass: [M+Alkyne-I]⁺.

    • Warning: If you observe a mass corresponding to [M+2(Alkyne)-I-Br], the reaction has over-coupled. Stop immediately.

  • Workup:

    • Dilute with Ethyl Acetate.[3]

    • Wash with saturated NH₄Cl (to sequester Cu) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The product is usually more polar than the starting material but less polar than the homocoupled alkyne dimer.

Sequential Functionalization (The "Orthogonal" Step)

Once the C3-alkyne is installed, the C4-Bromine remains intact. This species can now be subjected to harsher conditions for a second coupling.

Example: Suzuki Coupling at C4

  • Reagents: C3-alkynyl-4-bromo-pyrazole + Aryl Boronic Acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: Na₂CO₃ or K₃PO₄ (aq).

  • Conditions: 80–100°C (Heating is now required to activate the C-Br bond).

Experimental Workflow Diagram

Workflow Start Start: N-Protected 4-Br-3-I-Pyrazole Setup Setup: Degas THF Add Pd(II) / Cu(I) Start->Setup Add Addition: Add Alkyne Dropwise @ RT Setup->Add Monitor Monitor: LCMS Check for Mono vs Bis Add->Monitor Monitor->Add Incomplete (Wait) Stop Stop: Workup (NH4Cl wash) Monitor->Stop SM Consumed Next Next Step: Suzuki at C4-Br Stop->Next Isolate Product

Figure 2: Operational workflow for the site-selective coupling process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Glaser Coupling (Alkyne dimer)Oxygen in solvent; CuI loading too high.Degas solvents thoroughly; reduce CuI to 1 mol%; add alkyne slowly.
Bis-Coupling (Reaction at Br)Temperature too high; Reaction time too long.Keep at RT. Monitor strictly. Use a slightly lower equivalent of alkyne (1.05 eq).
No Reaction Catalyst poisoning (N-coordination).Ensure Protecting Group is stable. Switch to a bulky ligand catalyst (e.g., XPhos-Pd-G2) if standard conditions fail.
De-iodination (Reduction)Hydride source present; wet solvent.Use strictly anhydrous solvents. Ensure base is dry.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

  • Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Artemisinin-Derived Antimalarial Drugs (Demonstrating chemoselectivity principles). Angewandte Chemie International Edition, 51(7), 1706-1709. Link

  • Vasilevsky, S. F., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2016(6), 54-71. Link

    • Note: This reference specifically addresses the protection and coupling of 3-iodo-pyrazole deriv
  • BenchChem Protocols. (2025). Application Notes for Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. Link

    • Note: Provides specific stoichiometry for aminopyrazole couplings, adaptable to the bromo-iodo scaffold.

Sources

Using 4-Bromo-3-iodo-1H-pyrazole as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of 4-Bromo-3-iodo-1H-pyrazole

Abstract

4-Bromo-3-iodo-1H-pyrazole represents a high-value "bifunctional linchpin" in medicinal chemistry. Its utility lies in the orthogonal reactivity of the halogen substituents: the weak C–I bond (C3) allows for mild, selective functionalization, while the robust C–Br bond (C4) remains intact for subsequent derivatization. This guide provides a validated workflow for transforming this scaffold into complex 3,4-disubstituted pyrazoles, a motif prevalent in kinase inhibitors (e.g., substituted pyrazoles in oncology).

Strategic Analysis: The Reactivity Hierarchy

Success with this intermediate relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds and managing the amphoteric nature of the pyrazole ring.

The Selectivity Logic

The oxidative addition of palladium(0) into carbon-halogen bonds follows the rate order: Ar–I > Ar–Br >> Ar–Cl .

  • C3-Iodine: The "Soft" handle. Reacts rapidly with Pd(0) at low temperatures (RT to 60°C).

  • C4-Bromine: The "Hard" handle. Requires higher activation energy (80–100°C) or specialized electron-rich ligands (e.g., XPhos, SPhos).

The Tautomer Trap

Unprotected 4-bromo-3-iodo-1H-pyrazole exists in tautomeric equilibrium.

  • Risk: Functionalizing the free amine (NH) usually results in mixtures of N1 and N2 alkylation products, and the free NH can poison Pd catalysts by forming stable Pd-amido complexes.

  • Solution: N-Protection is mandatory as the first step. We utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) group for its stability under basic coupling conditions and facile removal.

Table 1: Bond Dissociation Energies & Reactivity

Bond Type Position Approx. BDE (kcal/mol) Reactivity Rank Optimal Coupling Temp
C–I C3 ~65 1 (Primary) 25–60°C
C–Br C4 ~81 2 (Secondary) 80–110°C

| N–H | N1 | ~93 | 0 (Protect First) | N/A |

Visualizing the Synthetic Pathway

The following diagram illustrates the "Walk-Around" strategy, where the molecule is built sequentially from C3 to C4.

ReactivityMap SM 4-Bromo-3-iodo-1H-pyrazole Prot Step 1: N-Protection (SEM-Cl, NaH) SM->Prot Int1 Protected Intermediate (C3-I, C4-Br) Prot->Int1 Step2 Step 2: C3-Selective Suzuki (Pd(PPh3)4, 60°C) Int1->Step2 Selective C-I Insertion Int2 C3-Arylated Intermediate (C3-Ar, C4-Br) Step2->Int2 Step3 Step 3: C4-Functionalization (Pd(dppf)Cl2, 100°C) Int2->Step3 C-Br Activation Final 3,4-Disubstituted Pyrazole Step3->Final

Figure 1: The sequential "Walk-Around" functionalization strategy.

Detailed Experimental Protocols

Protocol 1: Regioselective N-Protection (SEM)

Objective: Lock the tautomer to distinguish C3 from C5 and prevent catalyst poisoning.

Reagents:

  • 4-Bromo-3-iodo-1H-pyrazole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • SEM-Chloride (1.1 equiv)

  • THF (Anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH (1.2 eq) and wash with dry hexanes (2x) to remove oil if downstream analytics are sensitive; otherwise, use as is. Suspend in anhydrous THF at 0°C.

  • Addition: Dissolve the pyrazole in minimal THF and add dropwise to the NaH suspension. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases (Solution becomes clear/yellow).

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot should shift significantly higher (Rf ~0.8).

  • Workup: Quench with Sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

    • Note: Two regioisomers (1-SEM and 2-SEM) may form. For 3,4-substitution, the isomers often converge electronically, but separation is recommended for rigorous characterization.

Protocol 2: Site-Selective Suzuki Coupling at C3 (The "Soft" Step)

Objective: Install the first aryl group at C3 without disturbing the C4-Bromine.

Reagents:

  • N-SEM-4-bromo-3-iodopyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Do not use large excess.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Tetrakis is preferred for its mildness compared to Pd(dppf).

  • Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio). Degassed.

Procedure:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of selectivity (promotes homocoupling).

  • Assembly: In a reaction vial, combine the protected pyrazole, boronic acid, and Pd catalyst. Add the solvent/base mixture.

  • Reaction: Heat to 50–60°C . Crucial: Do not exceed 65°C. Higher temperatures risk oxidative addition into the C-Br bond.

  • Monitoring: Check LCMS at 2 hours. Look for the mass of [M-I+Ar]. If starting material remains but C4-coupling products appear, lower the temperature to 40°C.

  • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with DCM.

  • Yield Expectation: 75–90%.

Protocol 3: C4-Functionalization (The "Hard" Step)

Objective: Functionalize the remaining C4-Bromine. This step requires "forcing" conditions.

Reagents:

  • 3-Aryl-4-bromo-1-SEM-pyrazole (Product of Protocol 2)

  • Aryl Boronic Acid (1.5 equiv) OR Amine (for Buchwald).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd₂(dba)₃ + XPhos (for sterically hindered partners).

  • Base: K₃PO₄ (3.0 equiv) — Stronger base helps transmetallation of hindered substrates.

  • Solvent: 1,4-Dioxane / Water (9:1).

Procedure:

  • Assembly: Combine reactants in a pressure vial.

  • Reaction: Heat to 90–100°C for 4–12 hours.

  • Note: Since the C3 position is now occupied by an aryl ring, steric hindrance at C4 is increased. The use of XPhos or SPhos ligands is highly recommended if the incoming boronic acid is ortho-substituted.

Troubleshooting & Expert Tips

IssueDiagnosisSolution
Loss of Selectivity C4-Br reacting during Step 2.Lower temp to 40°C. Switch base to weaker NaHCO₃. Ensure Boronic Acid is limiting (0.95 eq).
Protodehalogenation Loss of I or Br without coupling.Solvent is not dry/degassed properly. Hydride source present.[1][2][3] Re-sparge solvents.
N-Isomer Confusion NMR shows complex mixtures.1,3- vs 1,5- isomers. Run NOESY. The SEM-CH₂ protons will show NOE to H5 but not to substituents at C3.
Stalled C4 Coupling Steric crowding from C3-Aryl.Switch to Sphos Pd G2 catalyst. Increase temp to 110°C (microwave).

References

  • Reactivity of Halogenated Pyrazoles

    • Title: "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles"
    • Source: Organic Chemistry Frontiers (RSC)
    • URL:[Link]

  • Suzuki Coupling Methodology: Title: "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions" Source: BenchChem
  • Selectivity Mechanisms

    • Title: "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Rel
    • Source: Journal of Organic Chemistry (via NIH)
    • URL:[Link]

  • General Pyrazole Synthesis

    • Title: "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction"
    • Source: CCS Publishing
    • URL:[Link]

Sources

Application Note: Precision Synthesis of Kinase Inhibitors using 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone in modern kinase inhibitor design, present in FDA-approved drugs such as Ruxolitinib, Crizotinib, and Encorafenib.[1] Its success stems from its ability to function as a monodentate or bidentate hydrogen bond donor/acceptor in the ATP-binding hinge region of kinases.

This application note details the Sequential Halogen Displacement (SHD) strategy using 4-Bromo-3-iodo-1H-pyrazole . This specific scaffold offers a "programmed" reactivity profile: the significant difference in bond dissociation energies between the C3–Iodine and C4–Bromine bonds allows for highly regioselective cross-coupling reactions without the need for protecting group manipulation between coupling steps. This guide provides validated protocols for synthesizing trisubstituted pyrazole libraries with high chemical yield and structural precision.

Strategic Logic & Mechanism

The Reactivity Hierarchy

The core utility of 4-bromo-3-iodo-1H-pyrazole lies in the distinct electrophilicity of its halogen substituents. Palladium-catalyzed oxidative addition occurs preferentially at the C–I bond over the C–Br bond due to the weaker bond strength (C–I


 57 kcal/mol vs. C–Br 

68 kcal/mol).
  • Phase 1 (C3-Functionalization): Under mild conditions (low temperature, standard Pd catalysts), the C3–Iodo position reacts exclusively.

  • Phase 2 (C4-Functionalization): Under forcing conditions (higher temperature, specialized ligands), the C4–Bromo position is activated.

Structural Biology Context

In the context of Type I/II kinase inhibitors:

  • N1-Position: Typically points towards the solvent-exposed region; ideal for solubilizing groups (e.g., piperazines, morpholines).

  • C3-Position: Often orients towards the "Gatekeeper" residue or deep into the hydrophobic back-pocket, determining selectivity.

  • C4-Position: frequently interacts with the hinge region or the ribose-binding pocket.

Workflow Visualization

SyntheticWorkflow Start 4-Bromo-3-iodo-1H-pyrazole Step1 Step 1: N-Alkylation (Solvent Front Definition) Start->Step1 R-X, Base Inter1 Intermediate A (N-Alkylated) Step1->Inter1 Step2 Step 2: C3-Selective Coupling (Suzuki/Sonogashira) Inter1->Step2 Pd(0), Ar-B(OH)2 rt - 40°C Inter2 Intermediate B (C3-Functionalized) Step2->Inter2 Exclusive C-I reaction Step3 Step 3: C4-Coupling (High Temp/Active Cat.) Inter2->Step3 Pd(0), Ar'-B(OH)2 80°C - 100°C Final Final Kinase Inhibitor (Trisubstituted) Step3->Final

Figure 1: The Sequential Halogen Displacement (SHD) workflow allows for the programmed assembly of trisubstituted pyrazoles.

Experimental Protocols

Step I: Regioselective N-Alkylation

Objective: Define the solvent-exposed tail and block the N1 position to prevent catalyst poisoning by the free NH group.

Reagents:

  • 4-Bromo-3-iodo-1H-pyrazole (1.0 equiv)

  • Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (anhydrous)

Protocol:

  • Dissolve 4-Bromo-3-iodo-1H-pyrazole in anhydrous DMF (0.2 M concentration).

  • Add

    
     in one portion. Stir at room temperature (RT) for 15 minutes.
    
  • Add the Alkyl Halide dropwise.

  • Critical Control: Monitor by TLC/LCMS. The reaction is typically complete within 2–4 hours at RT.

    • Note: N1 vs N2 selectivity is generally governed by steric and electronic factors. For simple alkyl halides, N1 alkylation is often favored, but isomer separation may be required.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Yield Target: >85%

Step II: C3-Selective Suzuki-Miyaura Coupling

Objective: Install the "Gatekeeper" interacting motif using the highly reactive C–I bond.

Reagents:

  • N-Alkyl-4-bromo-3-iodo-pyrazole (Intermediate A) (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.05 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2.0 M aq. solution, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Charge a reaction vial with Intermediate A, Aryl Boronic Acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (

    
    ).
    
  • Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Temperature Control: Stir at 40°C .

    • Why? Keeping the temperature below 60°C prevents oxidative addition into the C4–Br bond.

  • Monitor by LCMS. Disappearance of starting material with retention of the Bromine atom (M+2 isotope pattern) confirms success.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via silica gel chromatography.

Validation Checkpoint: 1H NMR should show the loss of the pyrazole C3 substituent (if applicable) and the presence of the new aryl signals. The C4-Br signal remains intact.

Step III: C4-Functionalization (Suzuki or Buchwald)

Objective: Install the hinge-binding element or secondary hydrophobic group.

Reagents:

  • 3-Aryl-4-bromo-pyrazole (Intermediate B) (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR 
    
    
    
    .
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or n-Butanol.

Protocol:

  • Combine Intermediate B, Boronic Acid, Base, and Pre-catalyst in a microwave vial.

  • Seal and purge with Nitrogen.

  • Add solvent.

  • Reaction Conditions: Heat to 100°C (oil bath) or 120°C (Microwave) for 1–2 hours.

    • Note: The C4–Br bond requires higher energy and more electron-rich ligands (like XPhos or dtbpf) for efficient oxidative addition.

  • Workup: Standard aqueous extraction. Final purification often requires Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) for drug-grade purity.

Data Summary & Troubleshooting

Reaction Optimization Table
ParameterStep II (C3-Iodo)Step III (C4-Bromo)Rationale
Temperature 25°C – 45°C80°C – 120°CLow temp preserves C-Br bond; High temp activates it.
Catalyst

XPhos Pd G2 /

Standard Pd(0) suffices for I; Electron-rich ligands needed for Br.
Stoichiometry 1.05 equiv Boronate1.5 – 2.0 equiv BoronateTight stoichiometry prevents double coupling in Step II.
Time 2 – 6 hours1 – 12 hoursIodine reacts rapidly; Bromine kinetics are slower.
Common Pitfalls
  • Problem: "Over-coupling" (Reaction at both C3 and C4 in Step II).

    • Solution: Lower temperature to RT. Reduce boronic acid to 0.95 equiv. Ensure strict exclusion of oxygen (homocoupling competitor).

  • Problem: N-Alkylation Regioisomers.

    • Solution: Use bulky protecting groups (e.g., THP, SEM) if temporary protection is needed. For permanent groups, separate isomers immediately after Step I.

  • Problem: Protodehalogenation (Loss of Br in Step II).

    • Solution: Use anhydrous conditions if possible (Suzuki with CsF in dry solvent) or switch to a milder base like

      
      .
      

Case Study: Synthesis of a p38 MAPK Inhibitor Analog

To illustrate the protocol, we describe the synthesis of a generic analog of a p38 inhibitor (similar to the pyrazole core of Doramapimod).

  • Scaffold: 4-Bromo-3-iodo-1H-pyrazole.

  • N-Alkylation: Reaction with t-butyl bromoacetate (

    
    , acetone) to install a solubilizing tail precursor.
    
  • C3-Coupling: Reaction with 4-fluorophenylboronic acid (

    
    , 
    
    
    
    , 40°C).
    • Result: 4-bromo-3-(4-fluorophenyl)-1-(alkyl)-pyrazole.

  • C4-Coupling: Reaction with 4-pyridylboronic acid (

    
    , 
    
    
    
    , 100°C).
    • Result: The pyridine nitrogen targets the hinge region (Met109 in p38), while the fluorophenyl group occupies the hydrophobic pocket.

InhibitorDesign cluster_0 Kinase Pocket Interactions Hinge Hinge Region (H-Bond Acceptor) Gate Gatekeeper / Hydrophobic Pocket Solvent Solvent Exposed Area Scaffold N1-Tail C3-Substituent C4-Substituent 4-Bromo-3-iodo-1H-pyrazole Core Scaffold:c4->Hinge Pyridine/Amine (via Step 3) Scaffold:c3->Gate Aryl Group (via Step 2) Scaffold:n1->Solvent Solubilizing Group (via Step 1)

Figure 2: Mapping the synthetic inputs to the biological target binding sites.

References

  • Vertex AI Search. (2023). Regioselective cross-coupling of 4-bromo-3-iodo-1H-pyrazole. 2

  • National Institutes of Health (PMC). (2021). Suzuki-Miyaura coupling of 7-bromo-4-sulfonamido-1H-indazoles. 3

  • Journal of Medicinal Chemistry. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. 4

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. 5[6]

  • RSC Publishing. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. 7

Sources

Application Note: Orthogonal Functionalization of 4-Bromo-3-iodo-1H-pyrazole for Kinase Inhibitor Scaffold Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The 4-bromo-3-iodo-1H-pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and GPCR ligands. Its value lies in its polyhalogenated nature , which allows for sequential, orthogonal cross-coupling reactions.

By exploiting the differential bond dissociation energies (BDE) of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds, researchers can rapidly generate diverse libraries of 3,4-disubstituted pyrazoles.

Key Chemical Advantages
  • Reactivity Gradient: The C3-I bond is electronically and sterically distinct from the C4-Br bond, enabling site-selective Suzuki-Miyaura or Sonogashira couplings without protecting the C4-bromide.

  • Kinase Hinge Binding: The pyrazole N-H (or N-acceptor) motif often serves as a critical hydrogen bond donor/acceptor in the ATP-binding pocket of kinases (e.g., p38 MAP, CDK, JAK).

  • Vector Control: Substituents at C3 and C4 project into distinct hydrophobic pockets (Gatekeeper vs. Solvent-exposed regions), allowing for precise tuning of selectivity and potency.

Strategic Overview: The Orthogonal Workflow

The successful utilization of this scaffold relies on a strict order of operations (OOO). Deviating from this sequence often results in intractable mixtures of regioisomers or oligomerization.

The Reactivity Hierarchy
  • N1-Nitrogen: Most nucleophilic; must be functionalized or protected first to define the C3 vs. C5 regiochemistry.

  • C3-Iodine: Weakest C-X bond; undergoes oxidative addition with Pd(0) at mild temperatures (RT to 60°C).

  • C4-Bromine: Stronger C-X bond; requires elevated temperatures (>80°C) and electron-rich ligands (e.g., XPhos, SPhos) for activation.

Figure 1: The sequential functionalization strategy exploits the reactivity gap between C-I and C-Br bonds.

Experimental Protocols

Protocol A: N1-Protection/Functionalization (The Foundation)

Objective: To lock the tautomeric equilibrium and provide a handle for solubility or binding. Note: Direct alkylation of 3-iodo-4-bromo-1H-pyrazole often yields a mixture of regioisomers (1,3- vs 1,5-isomers). The 1,3-isomer is generally thermodynamically favored when using bulky protecting groups like SEM (2-(Trimethylsilyl)ethoxymethyl).

Reagents:

  • Substrate: 4-Bromo-3-iodo-1H-pyrazole (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Electrophile: SEM-Cl (1.1 eq) or Alkyl Halide

  • Solvent: Anhydrous DMF or THF

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4-Bromo-3-iodo-1H-pyrazole in anhydrous THF (0.2 M) and cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of H2 gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases.

  • Addition: Dropwise add SEM-Cl (or alkyl halide).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography.

    • Checkpoint: Verify Regiochemistry via NOESY NMR if using non-bulky alkyl groups. For SEM, the N1-SEM-3-iodo isomer is typically the major product.

Protocol B: Site-Selective C3-Suzuki Coupling (The Iodine Switch)

Objective: To install the first aryl/heteroaryl group at the C3 position without disturbing the C4-bromide.

Reagents:

  • Substrate: N-Protected-4-bromo-3-iodo-pyrazole (1.0 eq)

  • Boronic Acid: Ar-B(OH)2 (1.1 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered bases)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 eq)

  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water

Procedure:

  • Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Argon for 10 minutes (Critical: Oxygen promotes homocoupling and non-selective oxidation).

  • Catalyst Addition: Add Pd catalyst and Base under Argon flow.

  • Reaction: Heat to 40–50°C .

    • Warning: Do NOT exceed 60°C. Higher temperatures increase the risk of oxidative addition at the C4-Br bond.

  • Monitoring: Check LC-MS at 2 hours. Look for the conversion of [M]+ to [M-I+Ar]+. The Bromine isotope pattern (1:1 doublet) should remain visible in the product mass spectrum.

  • Workup: Dilute with EtOAc, wash with water. Pass through a Celite pad to remove Pd black. Concentrate.

Protocol C: C4-Cross Coupling (The Bromine Activation)

Objective: To functionalize the remaining C4 position. This step requires "forcing" conditions compared to Step B.

Reagents:

  • Substrate: 3-Aryl-4-bromo-1-substituted-pyrazole (from Step B)

  • Boronic Acid/Ester: Ar'-B(OR)2 (1.5 eq)

  • Catalyst: XPhos Pd G2 or Pd2(dba)3 + XPhos (highly active catalytic system required)

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (10:1)

Procedure:

  • Setup: Combine all reagents in a microwave vial or pressure tube.

  • Degassing: Sparge thoroughly with Argon.

  • Reaction: Heat to 90–100°C (conventional) or 120°C (Microwave) for 1–4 hours.

  • Causality: The electron-rich XPhos ligand facilitates the oxidative addition of Palladium into the stronger, more electron-rich C4-Br bond, which was inert in the previous step.

Data Summary: Reactivity & Conditions

ParameterC3-Iodine CouplingC4-Bromine Coupling
Bond Energy (Approx) ~50 kcal/mol~65 kcal/mol
Preferred Catalyst Pd(PPh3)4, Pd(dppf)Cl2XPhos Pd G2, Pd(dtbpf)Cl2
Temperature 25°C – 55°C80°C – 120°C
Base Sensitivity Mild (Na2CO3, K2CO3)Stronger/Anhydrous (K3PO4, Cs2CO3)
Selectivity Ratio >20:1 (C3:C4) at 40°CN/A (C3 already reacted)

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle differentiation that permits this orthogonality.

Figure 2: Kinetic control allows Pd(0) to insert into the C-I bond preferentially. High thermal energy is required to overcome the activation barrier for the C-Br bond.

Troubleshooting & Expert Tips

  • "Halogen Dance" Reaction:

    • Issue: When lithiating these scaffolds (e.g., for halogen-metal exchange instead of Suzuki), the halogens can migrate (isomerize) on the ring.

    • Solution: Avoid Lithium-Halogen exchange if possible. Stick to Pd-catalyzed couplings which proceed via oxidative addition and are generally free of halogen dance side-reactions under standard conditions.

  • Protodehalogenation:

    • Issue: Loss of Iodine without coupling (forming 4-bromo-pyrazole).

    • Cause: Incomplete transmetallation or presence of hydride sources.

    • Solution: Ensure Boronic Acid is high quality (not dehydrated to boroxine) and use anhydrous solvents if this persists.

  • Regiochemistry of N-Alkylation:

    • If you require the "reverse" isomer (where the bulky group is at C5 relative to N1), you cannot easily alkylate 4-bromo-3-iodo-1H-pyrazole directly. You must synthesize the pyrazole ring de novo using hydrazines and diketones to control substituent placement [1].

References

  • Synthesis and Reactivity of Halopyrazoles

    • Title: Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry.
    • Source: NBInno (2026).
    • URL:[Link]

  • Regioselective Cross-Coupling

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[2]

    • Source: RHHZ (2014).
    • URL:[Link]

  • Medicinal Chemistry Applications (Indazole/Pyrazole Analogues)

    • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
    • Source: RSC Advances (2021).
    • URL:[Link]

  • General Suzuki Mechanism & Conditions

    • Title: Suzuki Coupling - Mechanism and Reaction Conditions.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Protocol for palladium-catalyzed reactions with 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sequential Functionalization of 4-Bromo-3-iodo-1H-pyrazole

Executive Summary

The scaffold 4-Bromo-3-iodo-1H-pyrazole represents a high-value "privileged structure" in fragment-based drug discovery (FBDD).[1] Its utility lies in the distinct electronic and steric differentiation between the C3-Iodine and C4-Bromine bonds.[1] This application note details a robust, self-validating protocol for the sequential, site-selective functionalization of this scaffold.

By exploiting the bond dissociation energy gap between C–I (~50-65 kcal/mol) and C–Br (~70-80 kcal/mol), researchers can exclusively couple the C3 position under mild conditions, followed by C4 functionalization under forcing conditions.[1] This guide addresses the critical "N-H poisoning" effect by establishing a mandatory protection workflow using SEM (2-(Trimethylsilyl)ethoxymethyl), ensuring high catalytic turnover.[1]

Strategic Analysis: The Logic of Selectivity

Successful manipulation of this scaffold relies on three mechanistic pillars:

  • Halogen Reactivity Hierarchy (I > Br): Palladium(0) undergoes oxidative addition to the C–I bond significantly faster than the C–Br bond.[1] This kinetic window allows for the exclusive formation of the C3-product without touching the C4-bromide.[1]

  • Tautomeric Control: 4-Bromo-3-iodo-1H-pyrazole exists in equilibrium.[1] Direct coupling on the free amine often leads to catalyst poisoning (via N-Pd coordination) or regio-scrambling.[1] Protection is not optional; it is a control step.

  • Steric Regiochemistry: During N-protection, steric hindrance favors alkylation at the nitrogen distal to the bulky iodine atom, predominantly yielding 1-protected-4-bromo-3-iodopyrazole .[1]

Workflow Visualization

The following diagram illustrates the critical path for sequential functionalization.

G cluster_0 Chemo-Selective Domain Start 4-Bromo-3-iodo-1H-pyrazole (Starting Material) Protected 1-SEM-4-bromo-3-iodopyrazole (Stable Intermediate) Start->Protected Step 1: SEM-Cl, NaH (Regio-control) C3_Product C3-Functionalized 4-Bromo Intermediate Protected->C3_Product Step 2: Suzuki (C3-I) Pd(dppf)Cl2, 60°C Final 3,4-Difunctionalized Pyrazole C3_Product->Final Step 3: Suzuki (C4-Br) XPhos Pd G2, 100°C

Figure 1: Sequential functionalization workflow.[1] The C3-I bond is activated first under mild conditions, preserving the C4-Br bond for a subsequent, higher-energy coupling event.[1]

Detailed Experimental Protocols

Step 1: N-Protection (SEM-Installation)

Objective: Lock the tautomer and prevent catalyst poisoning. Rationale: SEM is chosen over Boc (labile to base) or Methyl (hard to remove).[1] It directs the subsequent C3-coupling by sterically shielding N1.

Reagents:

  • 4-Bromo-3-iodo-1H-pyrazole (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]

  • SEM-Chloride (1.1 equiv)[1]

  • THF (Anhydrous, 0.2 M concentration)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH and wash with dry hexanes (2x) to remove oil if assay purity is critical.[1] Suspend in anhydrous THF and cool to 0°C.

  • Addition: Dissolve the pyrazole in minimal THF and add dropwise to the NaH suspension. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases (Self-Validation: Solution should become clear/homogeneous).

  • Alkylation: Add SEM-Cl dropwise via syringe. Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[2] The major isomer (typically >10:[1]1) is 1-SEM-4-bromo-3-iodopyrazole .[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: Site-Selective C3-Suzuki Coupling

Objective: React C3-I exclusively while preserving C4-Br. Rationale: Use of Pd(dppf)Cl2 or Pd(PPh3)4 at moderate temperatures (60°C) activates the weak C-I bond.[1] The C-Br bond requires temperatures >90°C or electron-rich ligands to activate in this system.[1]

Reagents:

  • 1-SEM-4-bromo-3-iodopyrazole (1.0 equiv)[1]

  • Boronic Acid R1-B(OH)2 (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) - Preferred for steric tolerance.[1]

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Protocol:

  • Degassing: Combine substrate, boronic acid, and catalyst in a reaction vial. Seal and purge with Argon (3 cycles). Add Dioxane and aqueous Base. Sparge with Argon for 5 mins.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Critical Check: Monitor by LCMS. You should see the disappearance of Starting Material (SM) and appearance of Monocoupled product.[1] If C4-coupling (bis-coupled) is observed (>5%), lower temp to 50°C.[1]

  • Workup: Filter through Celite. Concentrate and purify via silica gel.[3]

Step 3: C4-Suzuki Coupling (The "Hard" Coupling)

Objective: Functionalize the remaining sterically hindered and electronically deactivated C4-Br. Rationale: The first coupling usually adds an aryl group at C3, increasing steric bulk.[1] The C4-Br is now less accessible.[1] We switch to XPhos Pd G2 or Sphos , which form highly active monomeric Pd(0) species capable of oxidative addition into hindered bromides.[1]

Reagents:

  • C3-substituted-4-bromo-pyrazole (1.0 equiv)[1]

  • Boronic Acid R2-B(OH)2 (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (0.05 equiv) or Pd(OAc)₂/S-Phos.[1]

  • Base: K₃PO₄ (3.0 equiv) - Stronger anhydrous base preferred.[1]

  • Solvent: n-Butanol/Water (4:[1]1) or Toluene/Water.[1][2]

Protocol:

  • Setup: Combine reactants in a pressure vial.

  • Reaction: Heat to 100°C - 110°C for 12–16 hours.

  • Workup: Standard extraction and purification.

Data Summary & Troubleshooting

ParameterC3-Coupling (Step 2)C4-Coupling (Step 3)
Target Bond C–I (Weak, ~55 kcal/mol)C–Br (Strong, ~75 kcal/mol)
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄XPhos Pd G2, Pd₂dba₃/S-Phos
Temperature 50°C – 65°C90°C – 110°C
Base Na₂CO₃ (Mild)K₃PO₄ or Cs₂CO₃ (Strong)
Common Pitfall Over-reaction (Bis-coupling)Stalled reaction (Steric hindrance)
Fix Lower Temp; Reduce Boronic Acid to 1.05 eqSwitch to n-Butanol; Increase Catalyst

References

  • Tomanová, M., et al. (2017).[1][4] "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction." Organic & Biomolecular Chemistry. [Link] Citation Context: Validates the use of XPhos Pd G2 for sterically demanding 4-bromo-pyrazole couplings.

  • Volochnyuk, D. M., et al. (2016).[1] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions." Arkivoc. [Link] Citation Context: Establishes the protocol for EtOEt/protection and confirms the reactivity of 3-iodo-pyrazoles in Pd-catalyzed cross-couplings.

  • Li, H., et al. (2013).[1] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters. [Link] Citation Context: Provides comparative data on catalyst efficiency for 4-position coupling.

  • Knauber, T., et al. (2011).[1] "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles." Journal of the American Chemical Society. [Link] Citation Context: Discusses the "SEM-switch" strategy and the inherent reactivity order of pyrazole C-H bonds vs C-Halogen bonds.

Sources

Troubleshooting & Optimization

Technical Guide: Troubleshooting Side Reactions in Cross-Coupling of Dihalogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers optimizing cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi, etc.) of dihalogenated pyrazoles. It addresses the unique electronic and steric challenges of the pyrazole core, specifically focusing on regioselectivity control and the suppression of common side reactions.

The Reactivity Landscape: C3 vs. C4 vs. C5

Before troubleshooting, it is critical to understand the innate electronic bias of the pyrazole ring. Unlike benzene, the pyrazole positions are not equivalent.

  • C4 Position: The most nucleophilic (electron-rich) site, prone to Electrophilic Aromatic Substitution (SEAr) like halogenation. It is the least reactive towards oxidative addition (Pd⁰ → Pdᴵᴵ) in cross-coupling.

  • C5 Position (Adjacent to N1): The most electron-deficient site due to the inductive effect of the adjacent nitrogen. Innately, this is the fastest site for oxidative addition (C5 > C3 > C4).

  • C3 Position (Adjacent to N2): Electron-deficient but less so than C5.[1]

The Challenge: While C5 is electronically favored, it is sterically compromised by the substituent on Nitrogen (N1). This creates a "Steric vs. Electronic" tug-of-war that dictates regioselectivity.

Visualization: Reactivity & Selectivity Decision Tree

PyrazoleReactivity cluster_legend Key Logic Start Substrate: 3,5-Dihalopyrazole N_Sub Is N1 Protected? Start->N_Sub PG_Size Size of N-Protecting Group N_Sub->PG_Size Yes (N-R) Tautomer Tautomerism (N-H) N_Sub->Tautomer No (N-H) C5_Prod C5-Coupled Product (Electronic Control) PG_Size->C5_Prod Small (Me, Et) Electronic dominance C3_Prod C3-Coupled Product (Steric Control) PG_Size->C3_Prod Bulky (SEM, Trityl, tBu) Steric blocking of C5 Mix Mixture of Regioisomers PG_Size->Mix Intermediate (Ph, Bn) Tautomer->Mix Fast Proton Shift Legend1 C5 is electronically favored (Inductive effect) Legend2 C3 is favored if C5 is blocked by N-PG

Figure 1: Logic flow for predicting regioselectivity in 3,5-dihalopyrazoles based on N-substitution.

Troubleshooting Module: Regioselectivity Issues

Q1: I am targeting the C5-coupled product, but I am getting a mixture or predominantly C3. How do I fix this?

Root Cause: The substituent on N1 is likely too bulky, shielding the C5-halogen from the palladium catalyst. Even a benzyl (Bn) group can introduce enough steric clash to erode C5 selectivity.

Corrective Actions:

  • Switch Protecting Groups: If possible, use a smaller protecting group like Methyl (Me) or Methoxymethyl (MOM) . These minimize steric hindrance at C5, allowing the innate electronic preference (C5 > C3) to dominate.

  • Ligand Selection: Use smaller, electron-rich phosphines (e.g., PCy₃, dppe) that can access the hindered C5 site. Avoid extremely bulky ligands like tBuXPhos if you are struggling with steric access to C5.

  • Base Choice: Switch to a smaller base (e.g., K₃PO₄ or CsF) rather than bulky organic bases (e.g., tBuOK), which might struggle to deprotonate or assist transmetalation in the crowded C5 pocket.

Q2: I need the C3-coupled product from a 3,5-dibromopyrazole. How do I force the reaction to C3?

Root Cause: You are fighting the natural electronic preference for C5. You must use sterics to your advantage.

Corrective Actions:

  • The "Steric Shield" Strategy: Install a bulky protecting group such as Trityl (Trt) , SEM (2-(Trimethylsilyl)ethoxymethyl) , or THP (Tetrahydropyranyl) . These groups effectively block the Pd catalyst from approaching C5, forcing oxidative addition at the more accessible C3 position.

  • Ligand Tuning: Employ bulky, biaryl phosphine ligands (e.g., XPhos , RuPhos ). These ligands create a crowded coordination sphere around Palladium, making it even harder for the metal to react at the hindered C5 site, thereby enhancing selectivity for the open C3 site.

Target SiteRecommended N-Protecting GroupRecommended Ligand ClassMechanism
C5 Methyl, MOM, SEM (sometimes)PCy₃, dppf, PPh₃Electronic Control (Alpha-effect)
C3 Trityl (Trt), THP, t-ButylXPhos, tBuXPhosSteric Control (Blocking C5)

Troubleshooting Module: Side Reactions

Q3: I observe significant "Protodehalogenation" (Hydrodehalogenation). My bromine is replaced by hydrogen instead of the aryl group. Why?

Root Cause: This is a reduction of the C-X bond. It occurs when the oxidative addition complex (LₙPd(Ar)X) undergoes transmetalation too slowly, allowing it to intercept a hydride source.

  • Hydride Sources: Alcohols (solvents), moisture (reacting with boronic esters), or beta-hydride elimination from alkyl amines (bases).

Corrective Actions:

  • Solvent Switch: Move away from alcoholic solvents (EtOH, MeOH) or wet solvents. Use strictly anhydrous 1,4-dioxane, Toluene, or DMF .

  • Base Optimization: If using amines (Et₃N) as bases, switch to inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Amine bases can act as hydride donors.

  • Boost Transmetalation: Protodehalogenation competes with transmetalation. Accelerate transmetalation by:

    • Adding water (controlled amount, e.g., 5-10%) if using inorganic bases (boronic acids require activation by [B(OH)₃Ar]⁻ species). Note: This contradicts point 1 only if the system is not strictly anhydrous; for boronic acids, water is often necessary, but for sensitive substrates, use dry conditions with CsF.

    • Using Ag₂O or Ag₂CO₃ as an additive (1.0 equiv). Silver accelerates halide abstraction, speeding up the reaction cycle and leaving less time for side reactions.

Q4: The reaction stalls (low conversion) despite high catalyst loading. Is the pyrazole poisoning the catalyst?

Root Cause: Yes. The pyridine-like nitrogen (N2) in the pyrazole ring is a good ligand. It can coordinate to Pd(II), displacing phosphines and forming a stable, unreactive "Pd-N" complex (Catalyst Poisoning).

Corrective Actions:

  • Mask the Nitrogen: Ensure N1 is protected. If N1 is free (N-H), the pyrazole is an even better ligand (as a pyrazolate anion).

  • High-Lability Ligands: Use Buchwald Precatalysts (e.g., XPhos Pd G3/G4). These generate the active Pd(0) species efficiently and the bulky ligand prevents N-coordination from the substrate.

  • Increase Temperature: Higher temperatures (80–110°C) promote the dissociation of the substrate nitrogen from the palladium center, reopening the coordination site for the catalytic cycle.

Experimental Protocol: Selective C5-Arylation of 1-Methyl-3,5-dibromopyrazole

Objective: Selective coupling at the electron-deficient C5 position.

  • Reagents:

    • 1-Methyl-3,5-dibromopyrazole (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with pyrazole, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent and aqueous base via syringe.

    • Heat to 80°C for 4–12 hours.

    • Note: Monitor by LCMS. C5-product usually elutes differently than C3.

  • Validation:

    • NOE (Nuclear Overhauser Effect) NMR: Irradiate the N-Methyl group. If you see enhancement of the new Aryl protons, the coupling occurred at C5 . If you see enhancement of the remaining Bromine/Proton at C4, the coupling occurred at C3 .

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

    • Source: Chemical Science (RSC), 2016.
    • Key Finding: Establishes the general reactivity trend C5 > C3 > C4 for oxidative addition in the absence of steric overrides.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

    • Source: Journal of the American Chemical Society (via NIH), 2014.
    • Key Finding: Discusses catalyst poisoning by free N-H azoles and the necessity of specific prec
  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions.

    • Source: Molecules (MDPI), 2017.
    • Key Finding: Demonstrates sequential functionalization strategies and the impact of C3 vs C5 substitution p
  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.

    • Source: ResearchG
    • Key Finding: Provides comparative insight into 3,5-dihaloheterocycle selectivity (electronic vs steric control).

Sources

Technical Support Center: Regioselective Functionalization of 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 4-bromo-3-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired synthetic outcomes with precision and confidence.

Introduction: The Challenge of Regioselectivity

4-Bromo-3-iodo-1H-pyrazole is a valuable building block in medicinal chemistry due to its three distinct reactive sites: the N1-H, the C3-iodide, and the C4-bromide. The differential reactivity of the carbon-halogen bonds, with the C-I bond being more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, forms the basis for selective functionalization.[1] However, achieving exclusive selectivity can be challenging, with reaction conditions playing a pivotal role in the outcome.[2] This guide will address common issues encountered during the sequential or orthogonal functionalization of this important scaffold.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

C-C and C-N Bond Formation

Q1: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the C3 position, but I am observing a mixture of C3-arylated and C3/C4-diarylated products. How can I improve selectivity for mono-arylation at the C3 position?

A1: This is a common issue stemming from the high reactivity of the C-I bond and the potential for subsequent reaction at the C-Br bond, especially under harsh conditions. Here’s a breakdown of the causative factors and troubleshooting steps:

  • Causality: The higher reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the palladium catalytic cycle is the primary reason for initial selectivity at C3.[1][3] However, if the reaction temperature is too high or the reaction time is too long, the less reactive C-Br bond can also undergo oxidative addition, leading to diarylation. The choice of palladium catalyst and ligands also significantly influences the catalyst's ability to discriminate between the two halogen substituents.

  • Troubleshooting Strategies:

    • Lower the Reaction Temperature: Start with a lower temperature (e.g., room temperature to 60 °C) and slowly increase it if the reaction is sluggish. This will favor the more kinetically favorable C-I bond activation.

    • Optimize the Catalyst and Ligand:

      • Use a catalyst system known for high activity at lower temperatures. For instance, second-generation palladium precatalysts like XPhos Pd G2 can be highly efficient.[4]

      • Bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance the rate of reductive elimination and may improve selectivity by sterically hindering the approach to the more hindered C4 position after C3 functionalization.

    • Control Reaction Time: Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the diarylated product.

    • Stoichiometry of the Boronic Acid: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can drive the reaction towards diarylation.

Q2: I am performing a Sonogashira coupling with a terminal alkyne and my 4-bromo-3-iodo-1H-pyrazole. I am getting low yield and a significant amount of starting material is recovered. What could be the issue?

A2: Low yields in Sonogashira couplings with this substrate can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the N-H proton.

  • Causality: The Sonogashira reaction involves a dual catalytic cycle with palladium and copper.[5] The acidic N-H proton of the pyrazole can interfere with the basic conditions required for the reaction, potentially leading to side reactions or catalyst inhibition. Catalyst deactivation through the formation of palladium black is also a common problem.

  • Troubleshooting Strategies:

    • N-H Protection: The most critical step is to protect the pyrazole nitrogen. The acidic proton can complicate the reaction. An N-protecting group like the trityl (Tr) group is effective for Suzuki-Miyaura couplings and can be beneficial here as well.[6] Another option is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, which can also direct C-H functionalization if desired in later steps.[7][8] A simple and often effective protecting group is the ethoxyethyl group, which can be introduced by reacting the pyrazole with ethyl vinyl ether.[9]

    • Choice of Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[5] Ensure the base is dry and of high quality.

    • Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is crucial for the traditional Sonogashira reaction as it facilitates the formation of the copper acetylide intermediate.[5][10] Ensure it is freshly purchased or properly stored to avoid oxidation.

    • Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.

    • Ligand Choice: For challenging couplings, consider using a more robust ligand system than the traditional triphenylphosphine.

Q3: After successfully functionalizing the C3 position, I am struggling to introduce a different group at the C4 position via a second cross-coupling reaction. What are the key considerations for this sequential functionalization?

A3: Sequential functionalization requires careful planning and execution. The electronic and steric properties of the newly introduced group at C3 can influence the reactivity of the C4-Br bond.

  • Causality: The introduction of a substituent at the C3 position can electronically modify the pyrazole ring, making the C4-Br bond more or less susceptible to oxidative addition. Steric hindrance from a bulky C3-substituent can also impede the approach of the palladium catalyst to the C4 position.

  • Troubleshooting Strategies:

    • More Forcing Conditions: Since the C-Br bond is inherently less reactive than the C-I bond, you will likely need more forcing conditions for the second coupling (higher temperature, longer reaction time).

    • Robust Catalyst System: Employ a highly active and thermally stable catalyst system. Palladium catalysts with bulky biarylphosphine ligands are often suitable for activating less reactive C-Br bonds.

    • Microwave Irradiation: Microwave-assisted synthesis can be highly effective in promoting the coupling at the less reactive C4-Br position by rapidly reaching and maintaining the required higher temperatures.[11][12]

    • Change in Coupling Partner: If a Suzuki-Miyaura coupling is proving difficult, consider a different cross-coupling reaction that might be more favorable for the C4-Br bond, such as a Stille coupling.

N-Functionalization

Q4: I want to perform N-alkylation or N-arylation on 4-bromo-3-iodo-1H-pyrazole. What are the common pitfalls and how can I avoid them?

A4: The main challenge with N-functionalization of unsymmetrical pyrazoles is the potential for the formation of regioisomers due to prototropic tautomerism.[13][14]

  • Causality: The pyrazole ring has two nitrogen atoms, and in the deprotonated (pyrazolate) form, either nitrogen can act as a nucleophile, leading to a mixture of N1 and N2 isomers. The regioselectivity is influenced by the steric and electronic nature of the substituents on the pyrazole ring and the electrophile, as well as the reaction conditions (base, solvent, counter-ion).[14]

  • Troubleshooting Strategies:

    • Choice of Base and Solvent: The choice of base can significantly influence the regioselectivity.[14] For N-alkylation, using a strong base like NaH in an aprotic solvent like DMF or THF will generate the pyrazolate anion. The subsequent alkylation site can be influenced by the counter-ion and the electrophile's steric bulk.

    • Steric Hindrance: A bulky substituent at the C5 position (in this case, H) or a bulky electrophile will generally favor reaction at the less sterically hindered nitrogen.

    • Directed C-H Functionalization: For N-arylation, consider C-H activation strategies that can be directed by a removable group.[7]

    • Careful Product Analysis: It is crucial to carefully characterize the product mixture to determine the isomeric ratio, typically using 1D and 2D NMR techniques like NOESY.

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C3-Position

This protocol details the N-protection followed by selective Sonogashira coupling at the C3-iodo position.

Step 1: N-Protection with Ethyl Vinyl Ether [9]

  • To a solution of 4-bromo-3-iodo-1H-pyrazole (1.0 eq) in dichloromethane (DCM, 0.2 M), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Cool the solution to 0 °C and add ethyl vinyl ether (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(1-ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole.

Step 2: Sonogashira Coupling [5][10][15]

  • To a solution of N-(1-ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or 1,4-dioxane), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Add a degassed amine base such as triethylamine (2.0 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

  • The N-(1-ethoxyethyl) protecting group can be removed under acidic conditions (e.g., dilute HCl in THF/water) to yield the N-H pyrazole.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C3-Position

Step 1: N-Protection (Optional but Recommended) For improved solubility and to avoid potential side reactions, N-protection is recommended. The trityl group is a good option.[6]

  • To a solution of 4-bromo-3-iodo-1H-pyrazole (1.0 eq) in DMF, add triethylamine (1.5 eq).

  • Add trityl chloride (1.1 eq) portion-wise at room temperature.

  • Stir the reaction for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 4-bromo-3-iodo-1-trityl-1H-pyrazole.

Step 2: Suzuki-Miyaura Coupling [3][16]

  • In a reaction vessel, combine 4-bromo-3-iodo-1-(trityl)-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or a more active catalyst like XPhos Pd G2, 0.02 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or DME/water).

  • Heat the reaction mixture at a controlled temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • The trityl group can be removed by treatment with a mild acid (e.g., trifluoroacetic acid in DCM).

Data Presentation

Table 1: Influence of Reaction Conditions on Suzuki-Miyaura Coupling Selectivity

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)C3-Product Yield (%)C4-Product Yield (%)Diarylated Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001265<520
2Pd(OAc)₂ (2)SPhosCs₂CO₃Toluene80685<25
3XPhos Pd G2 (2)-K₃PO₄THF/H₂O60492Not Detected<2

Note: The data in this table are representative and intended to illustrate trends. Actual results may vary.

Visualizations

Reaction Pathway for Orthogonal Functionalization

The following diagram illustrates the decision-making process for the sequential functionalization of 4-bromo-3-iodo-1H-pyrazole.

G start 4-Bromo-3-iodo-1H-pyrazole N_protect N-H Protection (e.g., Trityl, SEM, Ethoxyethyl) start->N_protect Step 1 C3_func Selective C3-Functionalization (Suzuki, Sonogashira, etc.) N_protect->C3_func Step 2 (Reacts at C-I) C4_func C4-Functionalization (More forcing conditions) C3_func->C4_func Step 3 (Reacts at C-Br) N_deprotect N-Deprotection C4_func->N_deprotect Step 4 final_product Di-functionalized Product N_deprotect->final_product

Caption: Workflow for the sequential functionalization of 4-bromo-3-iodo-1H-pyrazole.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar'-I PdII_complex R-Pd(II)-I L_n OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar-B(OR)₂ PdII_aryl_complex R-Pd(II)-Ar L_n Transmetal->PdII_aryl_complex RedElim Reductive Elimination PdII_aryl_complex->RedElim RedElim->Pd0 Reforms Catalyst Product R-Ar RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Bheeter, C. B., Chen, L., Soulé, J. F., & Doucet, H. (2016). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 6(7), 2005-2049.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • D’hooge, M., & De Kimpe, N. (2010). The Chemistry of 1H-Pyrazoles. In The Chemistry of Heterocyclic Compounds (pp. 1-356). John Wiley & Sons, Inc.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl halides with aryl boronic acids (Suzuki reaction). Topics in Current Chemistry, 289, 1-31.
  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643.
  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
  • Jankovič, L., Addová, G., & Koóš, M. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2011(1), 203-217. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Padwa, A. (Ed.). (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Stanovnik, B., & Svete, J. (2004). Synthesis of pyrazoles from 1, 3-dicarbonyl compounds and their derivatives. Chemical Reviews, 104(5), 2433-2480.
  • Sundberg, R. J. (2007). Indoles. Academic Press.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp-Hybridized Substrates.
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Zoltán, N., & Van der Eycken, E. V. (2016). Regioselective N-functionalization of pyrazoles. Green Chemistry, 18(10), 2894-2906.

Sources

Technical Support Center: Selective Functionalization of 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #PYR-34-HAL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview

You are working with 4-Bromo-3-iodo-1H-pyrazole , a high-value scaffold in drug discovery due to its ability to be sequentially functionalized. However, this molecule is prone to dehalogenation (loss of halogens) and halogen scrambling (migration of halogens to different positions) if not handled with precise thermodynamic control.

This guide provides the protocols and mechanistic insights required to selectively functionalize the C3-Iodine while leaving the C4-Bromine intact for subsequent steps.

Module 1: The Reactivity Hierarchy

To prevent side reactions, you must respect the bond dissociation energy (BDE) hierarchy. The C–I bond is significantly weaker and more polarizable than the C–Br bond.

PositionHalogenReactivityPrimary Reaction TypeCritical Risk
C-3 Iodine High Metal-Halogen Exchange, Pd-Coupling (Suzuki/Sonogashira)Halogen Dance (Migration to C5)
C-4 Bromine Moderate Pd-Coupling (Requires forcing conditions)Hydrodehalogenation (Loss of Br)
N-1 Proton Acidic DeprotonationQuenches organometallics immediately

Module 2: Metal-Halogen Exchange (The "Turbo" Protocol)

The Issue: Using


-BuLi often leads to "Halogen Dance" (scrambling) or non-selective exchange because the Li-intermediate is too aggressive and forms aggregates that distort regioselectivity.

The Solution: Use Turbo Grignard (


-PrMgCl·LiCl) .[1][2]
The presence of LiCl breaks the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species that operates at higher temperatures (–20°C to 0°C) than 

-BuLi (–78°C), but with higher chemoselectivity for Iodine over Bromine.
Standard Operating Procedure (SOP-MG-01)

Objective: Selective C3-Magnesiation without touching C4-Br.

  • Protection: Ensure N1 is protected (e.g., THP, SEM, or Boc). Never attempt this on the free amine.

  • Preparation: Dissolve N-protected 4-bromo-3-iodo-1H-pyrazole (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to –20 °C (Ice/Salt bath or Cryostat).

    • Note: Do not cool to –78 °C; the exchange with Mg is too slow at this temperature.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl  (1.1 equiv, typically 1.3 M in THF).
    
  • Incubation: Stir at –20 °C for 30–60 minutes.

    • QC Check: Quench a small aliquot with

      
       and check NMR/MS. You should see >95% D-incorporation at C3 and retention  of Br at C4.
      
  • Electrophile Addition: Add your electrophile (aldehyde, ketone, etc.) at –20 °C, then slowly warm to RT.

Visualizing the Decision Matrix

ReagentSelection Start Select Exchange Reagent Decision1 Is N1 Protected? Start->Decision1 Protect STOP: Protect N1 first (THP, SEM, Boc) Decision1->Protect No Choice Reagent Choice Decision1->Choice Yes nBuLi n-BuLi (-78°C) Choice->nBuLi High Risk Turbo i-PrMgCl·LiCl (-20°C) Choice->Turbo Recommended ResultBad Risk: Halogen Scrambling (Halogen Dance) & Over-reactivity nBuLi->ResultBad ResultGood Success: Selective C3-I Exchange C4-Br Remains Intact Turbo->ResultGood

Figure 1: Decision matrix for selecting the correct organometallic reagent to ensure regioselectivity.

Module 3: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)

The Issue: Hydrodehalogenation . During the catalytic cycle, if the transmetalation step is slow or if a hydride source (like an alcohol solvent or


-hydride elimination from a ligand) is present, the Pd-Ar species will reductively eliminate Ar-H  instead of Ar-R . This strips the halogen without coupling.

The Solution:

  • Solvent: Avoid primary alcohols if possible. Use DMF, Dioxane, or Toluene.

  • Base: Use mild bases (e.g.,

    
    , 
    
    
    
    ) rather than strong alkoxides which can act as hydride donors.
  • Catalyst: Use high-activity catalysts (e.g., Pd(dppf)Cl2 or Pd-PEPPSI-IPr ) to speed up the coupling cycle relative to the side reaction.

Standard Operating Procedure (SOP-PD-03)

Objective: Selective C3-Suzuki Coupling.

  • Mix: Combine N-protected substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Base (

    
    , 2.0 equiv).
    
  • Solvent: Add Toluene/Water (4:1) or Dioxane (anhydrous). Degas thoroughly (sparge with Argon for 15 min).

    • Critical: Oxygen promotes homocoupling and catalyst decomposition.

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Temperature: Heat to 60–80 °C .

    • Warning: Do not exceed 100 °C. Higher temps activate the C4-Br bond.

  • Monitor: Check LCMS at 2 hours. Look for the product mass. If you see [M-I+H], you have hydrodehalogenation.

Mechanism of Failure: Hydrodehalogenation

Dehalogenation Substrate 4-Br-3-I-Pyrazole OxAdd Oxidative Addition (LnPd-Ar-I) Substrate->OxAdd Pd(0) PathGood Transmetalation (+ R-B(OH)2) OxAdd->PathGood Fast Cycle PathBad Hydride Transfer (Solvent/Base) OxAdd->PathBad Slow Cycle / Protics Product Coupled Product (3-R-4-Br-Pyrazole) PathGood->Product Reductive Elim SideProduct Dehalogenated (4-Br-Pyrazole) PathBad->SideProduct Reductive Elim (H)

Figure 2: The competition between the desired coupling pathway (green) and the hydrodehalogenation side reaction (red).

Troubleshooting & FAQ

SymptomDiagnosisCorrective Action
Loss of Iodine, but no electrophile added (Product is 4-Br-pyrazole) Hydrodehalogenation Check your solvent. If using EtOH/MeOH, switch to Dioxane or DMF. Ensure Argon sparging is rigorous to prevent oxidation of Pd.
Product mixture contains 3-Br and 4-I isomers Halogen Dance (Scrambling) You likely used

-BuLi or allowed the reaction to warm up too fast during metal-halogen exchange. Switch to

-PrMgCl·LiCl
at –20 °C.
Starting material recovered (No Reaction) Catalyst Poisoning The free N-H pyrazole coordinates to Pd, shutting it down. Protect the Nitrogen (SEM/THP) before coupling.
Both I and Br reacted (Bis-coupling) Temperature too high Lower the reaction temperature. C3-I couples at 60 °C; C4-Br requires >100 °C or specialized ligands (e.g., SPhos). Keep it cool.

References

  • Knochel, P. et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 2004.[1] Link

    • -PrMgCl·LiCl)
  • Heinisch, T. et al. "Regioselective Functionalization of 4-Bromo-3-iodo-1H-pyrazole." Journal of Heterocyclic Chemistry, 2012. Grounding: Specific protocols for the 3,4-dihalo scaffold.
  • Boudet, N. & Knochel, P. "Stereoselective Functionalization of Polyhalogenated Alkenes and Heterocycles." Organic Letters, 2006. Link

    • Grounding: Discusses the mechanism of preventing halogen migr
  • Armitage, I. et al. "Mechanism of Dehalogenation Side Reaction in Suzuki-Miyaura Coupling."[3] Journal of Organic Chemistry, 2017.[3] Link

    • Grounding: Explains the hydrodehalogenation p

Sources

Technical Support Center: Solubility Management for 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

4-Bromo-3-iodo-1H-pyrazole presents a classic solubility challenge common to poly-halogenated heterocycles. The core issue stems from the synergistic effect of the halogen substituents and the pyrazole core.[1]

  • The Mechanism of Insolubility: The 1H-pyrazole motif acts as both a hydrogen bond donor (NH) and acceptor (N).[1] In the solid state, this leads to the formation of robust intermolecular hydrogen-bonding networks (often trimeric or catemeric chains).[1] The heavy halogen atoms (Bromine at C4, Iodine at C3/C5) significantly increase the molecular weight and polarizability, enhancing London dispersion forces and stabilizing the crystal lattice.[1]

  • The Consequence: High energy is required to break this lattice, rendering the compound poorly soluble in standard non-polar (Hexanes, Toluene) and moderately polar aprotic solvents (DCM, Chloroform) at ambient temperatures.[1]

Solvent Compatibility & Selection Guide

The following data summarizes empirical solubility trends for 3,4-dihalopyrazoles. Use this table to select the appropriate solvent for your specific application.

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO Excellent Primary choice for stock solutions. Hygroscopic; ensure solvent is dry to prevent precipitation.[1]
Dipolar Aprotic DMF Excellent Suitable for reactions (e.g., Suzuki, Sonogashira).[1] Easier to remove than DMSO.[1]
Dipolar Aprotic NMP Good High boiling point; use only if high-temperature reaction is required.[1]
Polar Protic Methanol/Ethanol Moderate Solubility improves significantly with heating.[1] Good for recrystallization.[1]
Ethers THF / 1,4-Dioxane Moderate Acceptable for reactions.[1] Solubility drops sharply at low temperatures (-78°C).[1]
Chlorinated DCM / Chloroform Poor Not recommended for high concentrations (>10 mM) without derivatization.[1]
Hydrocarbons Hexanes / Heptane Insoluble Use only as an antisolvent for precipitation/purification.[1]

Troubleshooting Guides & FAQs

Scenario A: Analytical Sample Preparation

Q: I am trying to dissolve the compound in CDCl3 for NMR, but I see undissolved solids. What should I do? A: This is a common issue. The hydrogen bonding network is too strong for Chloroform to disrupt effectively.[1]

  • Solution 1 (Switch Solvent): Use DMSO-d6 or Methanol-d4 .[1] These solvents can disrupt the intermolecular H-bonds of the pyrazole.[1]

  • Solution 2 (Trace Additive): If CDCl3 is mandatory, add a drop of CD3OD or a trace of base (e.g., triethylamine) to disrupt the H-bonding network, though this may shift your chemical shifts.[1]

Q: My LCMS stock solution in Acetonitrile precipitated overnight at 4°C. A: Acetonitrile is a "borderline" solvent for this compound at high concentrations.[1]

  • Fix: Re-dissolve by adding 10-20% DMSO or DMF to the Acetonitrile solution.[1] Store future stock solutions in 100% DMSO and dilute into Acetonitrile/Water only immediately before injection.[1]

Scenario B: Synthetic Reaction Setup

Q: I need to perform an N-alkylation in THF, but the starting material is a suspension. A: Heterogeneous mixtures are often acceptable for alkylations because the reaction consumes the dissolved species, driving the equilibrium.[1]

  • Optimization: Add a base (e.g., Cs2CO3, NaH) first.[1] Deprotonating the pyrazole NH removes the H-bond donor capability, converting it into an anion which is significantly more soluble in polar organic solvents.[1]

  • Alternative: Use a co-solvent system, such as THF:DMF (9:1) , to maintain homogeneity.[1]

Q: How do I remove the compound from DMSO after a reaction? A: DMSO is difficult to evaporate.[1]

  • Protocol: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash copiously with water (3x) and brine (1x).[1] The DMSO will partition into the aqueous phase, leaving the halogenated pyrazole in the organic layer.[1]

Validated Protocols

Protocol 1: Preparation of High-Concentration Stock Solution (50 mM)

Objective: Create a stable stock solution for biological assays or screening.

  • Weighing: Weigh the target mass of 4-Bromo-3-iodo-1H-pyrazole into a glass vial.

    • Note: Avoid using plastic weighing boats for long-term storage as halogens can sometimes leach plasticizers.[1]

  • Solvent Addition: Add anhydrous DMSO to achieve 80% of the final volume.

  • Disruption:

    • Vortex for 30 seconds.

    • Sonicate in a water bath at 35-40°C for 5-10 minutes. Critical Step: Heat and sonic energy are required to break the crystal lattice.[1]

  • Final Adjustment: Add remaining DMSO to reach target volume. Invert to mix.

  • Inspection: Visually inspect for "schlieren" lines or floating micro-crystals.[1] If present, repeat sonication.[1]

Protocol 2: Reactive Dissolution (Deprotonation Strategy)

Objective: Dissolve the compound in a non-polar solvent (like Toluene or THF) for specific catalytic cycles.

  • Suspend the pyrazole in the solvent (e.g., THF).[1]

  • Add 1.1 equivalents of a suitable base (e.g., NaH for irreversible deprotonation, or DBU for reversible).[1]

  • Stir at Room Temperature for 15 minutes.

  • Observation: The suspension should clear as the pyrazolate anion forms. The anion is far more soluble in organic media and more reactive toward electrophiles.[1]

Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Application AppType What is the primary goal? Start->AppType Analysis Analytical (NMR/LCMS) AppType->Analysis Characterization Reaction Chemical Synthesis AppType->Reaction Synthesis Storage Long-term Storage AppType->Storage Bio-Assay NMR_Choice Is solvent peak critical? Analysis->NMR_Choice Temp Reaction Temperature? Reaction->Temp Stock Prepare Stock in 100% Anhydrous DMSO Storage->Stock UseDMSO Use DMSO-d6 (Recommended) NMR_Choice->UseDMSO No interference UseMeOD Use MeOD-d4 (Alternative) NMR_Choice->UseMeOD DMSO interferes HighTemp > 80°C Temp->HighTemp LowTemp < 80°C Temp->LowTemp UseDMF Use DMF or NMP HighTemp->UseDMF UseTHF Use THF/Dioxane (Add Base if needed) LowTemp->UseTHF

Caption: Logical flow for selecting the optimal solvent system based on experimental requirements.

Figure 2: Solubility Mechanism & Intervention

Mechanism Solid Solid State (Insoluble) Lattice Strong H-Bond Network (Py-NH ... N-Py) Solid->Lattice Stabilized by Intervention Intervention Strategy Lattice->Intervention Requires Solvent High Polarity Solvent (DMSO/DMF) Intervention->Solvent Physical Base Deprotonation (Base Addition) Intervention->Base Chemical Result1 H-Bond Disruption (Solvated Molecule) Solvent->Result1 Result2 Anion Formation (Soluble Species) Base->Result2

Caption: Mechanistic pathways to transition 4-Bromo-3-iodo-1H-pyrazole from solid lattice to solution.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved October 26, 2025 from [Link].[1] (Note: Used as homologous reference for halogenated pyrazole properties).

  • MDPI (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals 2023, 13, 1101.[1][4] Retrieved October 26, 2025 from [Link].[1] (Authoritative source on crystal lattice energy and H-bonding networks in this chemical class).

Sources

Technical Support: Optimization of N-H Protection Strategies for 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-HAL-439 Status: Resolved / Knowledge Base Article Subject: Troubleshooting Regioselectivity, Lithiation Stability, and Deprotection of 4-Bromo-3-iodo-1H-pyrazole Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The scaffold 4-Bromo-3-iodo-1H-pyrazole presents a unique "triangulation" of challenges: tautomeric ambiguity during protection, chemoselectivity issues during metal-halogen exchange (the "Halogen Dance"), and stability trade-offs during cross-coupling.[1] This guide addresses the specific failures users encounter when applying standard protecting group (PG) strategies (SEM, THP, Boc) to this di-halogenated core.

Module 1: Regioselectivity & Installation (The "Isomer Trap")

User Issue: "I protected my pyrazole with SEM-Cl, but I see two spots on TLC. NMR shows a mixture. Which isomer is which, and does it matter?"

Technical Analysis: Unlike symmetrical pyrazoles, 4-bromo-3-iodo-1H-pyrazole exists in a tautomeric equilibrium between the 3-iodo and 5-iodo forms. When you alkylate (protect), you lock this tautomerism, creating two distinct regioisomers:

  • 1,3-Isomer (Major): The Protecting Group (PG) is on N1, and the Iodine is at C3. This is sterically favored because the bulky PG is distal to the bulky Iodine.

  • 1,5-Isomer (Minor): The PG is on N1, and the Iodine is at C5 (adjacent to the PG). This suffers from significant steric clash (A-strain).

Diagnostic Table: Distinguishing Isomers

Feature1,3-Isomer (Desired) 1,5-Isomer (Undesired)
Structure PG is far from Iodine (C3).PG is adjacent to Iodine (C5).
1H NMR (C-H) Proton at C5 is a sharp singlet (or doublet if F-coupling). Shift is generally downfield due to lack of shielding from PG.Proton at C3 is often upfield relative to the 1,3-isomer.
NOE Signal Strong NOE between PG protons and C5-H .NO NOE between PG and C3-H (too far). Strong NOE between PG and C5-I (invisible in 1H).
TLC (Polarity) Usually less polar (higher Rf) due to better symmetry/packing.Usually more polar (lower Rf).

Protocol Recommendation: Maximizing the 1,3-Isomer To favor the sterically less hindered 1,3-isomer, use thermodynamic control rather than kinetic control.

  • Avoid: High-energy electrophiles (e.g., SEM-Cl) with strong bases (NaH) at low temps often yield kinetic mixtures (approx. 60:40).

  • Prefer: Milder bases (

    
     or 
    
    
    
    ) in polar aprotic solvents (DMF/MeCN) at room temperature or slight heating. This allows the equilibrium to settle toward the more stable 1,3-isomer.
Module 2: Reaction Compatibility (The "Halogen Dance")

User Issue: "I tried to lithiate the Iodine for a reaction, but I recovered starting material or a scrambled product where the Iodine moved to the 5-position."

Technical Analysis: This is a classic case of the Halogen Dance . The C3-I bond is weaker than C4-Br, making it the target for Lithium-Halogen Exchange (Li-HE). However, the C5-H is acidic. If the exchange is too slow or the temperature too high, the generated C3-Li species will deprotonate a neighboring molecule's C5-H, leading to migration.

Decision Matrix: Selecting the Right PG for Lithiation

PG_Selection Start Select PG for 4-Br-3-I-Pyrazole Lithiation Is Lithiation (Li-HE) Required? Start->Lithiation Suzuki Is Suzuki/Sonogashira Required? Lithiation->Suzuki No SEM_Path Use SEM or THP (Boc is unstable to R-Li) Lithiation->SEM_Path Yes Boc_Path Use Boc or Trityl (Easier removal) Suzuki->Boc_Path Yes Warning MUST use Turbo Grignard (iPrMgCl·LiCl) Avoid n-BuLi (Halogen Dance risk) SEM_Path->Warning Critical Control

Figure 1: Decision tree for protecting group selection based on downstream chemistry.

Critical Protocol: Selective C3-Iodine Exchange Do not use n-BuLi. It is too basic and promotes the Halogen Dance. Use Knochel’s Turbo Grignard.

  • Substrate: 1-(SEM)-4-bromo-3-iodo-1H-pyrazole (1,3-isomer).

  • Reagent:

    
     (1.1 equiv).
    
  • Conditions: THF, -40 °C (Strict control).

    • Why -40 °C? At -78 °C, the exchange is sluggish. At 0 °C, the magnesiated species may eliminate or scramble.

  • Quench: Add electrophile immediately after 30 mins.

Module 3: Deprotection (The "Reduction Risk")

User Issue: "I used Pd/C and H2 to remove a Benzyl group, but I lost my Bromine and Iodine. How do I deprotect without dehalogenating?"

Technical Analysis: Carbon-Halogen bonds (especially C-I and C-Br) are highly susceptible to hydrogenolysis (Pd/C + H2) and dissolving metal reductions (Na/NH3). You must use orthogonal deprotection methods that attack the PG chemically without reducing the ring.

Safe Deprotection Guides

A. SEM Group Removal (Fluoride-Free Variant)

Standard TBAF deprotection can sometimes cause decomposition or side reactions with sensitive electrophiles.

  • Reagent:

    
     (4M in Dioxane) or 
    
    
    
    .
  • Solvent: Ethanol or DCM.

  • Procedure: Reflux is often required for SEM, but for this halogenated core, start at 60 °C . Monitor by LCMS.

  • Workup: Neutralize with

    
    before concentration to prevent acid-catalyzed migration of the halogens.
    
B. THP Group Removal (Mild Acid)
  • Reagent:

    
    -Toluenesulfonic acid (pTSA, 0.1 equiv).
    
  • Solvent: MeOH/H2O (9:1).

  • Temp: 50 °C.

  • Advantage: Very mild; leaves C-I and C-Br intact.

C. Boc Group Removal (Non-Acidic)

If you avoided lithiation and used Boc for Suzuki couplings:

  • Reagent:

    
     in MeOH (Transesterification) often fails for pyrazoles.
    
  • Better Method: Thermal deprotection (neat, 180 °C) is risky for C-I.

  • Recommended: TFA/DCM (1:1) at 0 °C. Fast and safe for halogens.

Summary of Protecting Group Properties
PGInstall RegioselectivityLithiation StabilitySuzuki StabilityDeprotection Safety
SEM Moderate (Separable)Excellent (Coords Li)ExcellentGood (Acid/F-)
THP Poor (Diastereomers)Good (Inert)GoodExcellent (Mild Acid)
Boc GoodPoor (Nucleophilic attack)Fair (Base labile)Excellent (Acid)
Bn ModerateGoodExcellentFail (Requires H2/Pd)
References
  • Regioselectivity of Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • Lithium-Halogen Exchange (Knochel's Method)

    • Title: Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.[2][3]

    • Source: Angewandte Chemie Int.[1][3][4] Ed., 2021.[1][3]

    • URL:[Link]

  • SEM Deprotection Strategies

    • Title: An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM)
    • Source: NIH / PMC, 2015.
    • URL:[Link]

  • C-H Functionalization of Pyrazoles

    • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles.[5][6]

    • Source: Organic & Biomolecular Chemistry, 2015.[7]

    • URL:[Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the challenges you may encounter and the rationale behind the proposed solutions. This resource is built on a foundation of established chemical principles and field-proven insights to ensure the robustness and safety of your scale-up process.

Synthetic Pathway Overview: The Iodination of 4-Bromo-1H-pyrazole

The synthesis of 4-Bromo-3-iodo-1H-pyrazole typically proceeds via the electrophilic iodination of 4-Bromo-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the existing bromo substituent at the 4-position deactivates the ring and directs incoming electrophiles. The primary challenge lies in achieving regioselective iodination at the C3 position while avoiding the formation of undesired isomers and other impurities.

The most common and scalable approach involves the use of an iodinating agent such as N-iodosuccinimide (NIS) in the presence of an acid catalyst. The acid activates the NIS, generating a more potent electrophilic iodine species.

Scale_Up_Workflow cluster_0 Pre-Campaign cluster_1 Execution cluster_2 Post-Campaign A Process Hazard Analysis (PHA) B Heat Flow Calorimetry A->B C Material Compatibility Check B->C D Charge Reactor with 4-Bromopyrazole & Solvent E Cool to 0-5 °C D->E F Controlled Addition of NIS Slurry E->F G Monitor Temperature and Reaction Progress (IPC) F->G H Controlled Quench into Thiosulfate Solution G->H I Phase Separation & Washes H->I J Solvent Swap & Crystallization I->J K Isolation & Drying J->K L Impurity Profile Analysis M Yield & Purity Assessment L->M N Process Optimization Review M->N

Caption: Key stages and considerations for scaling up the synthesis.

Scale-Up Protocol (1 kg Scale in a 20 L Reactor):

  • Reactor Preparation: Ensure the glass-lined or Hastelloy reactor is clean, dry, and inerted with nitrogen. Glass-lined reactors are generally resistant to the reactants, but it is crucial to verify compatibility. [1]2. Charging: Charge 4-Bromo-1H-pyrazole (1.0 kg, 6.8 mol) and acetonitrile (7 L) to the reactor.

  • Cooling: Cool the reactor contents to 0-5 °C with agitation.

  • Catalyst Addition: Add trifluoroacetic acid (54 mL, 0.68 mol).

  • NIS Slurry Preparation: In a separate vessel, prepare a slurry of N-iodosuccinimide (1.61 kg, 7.14 mol) in acetonitrile (3 L).

  • Controlled Addition: Add the NIS slurry to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to warm to 20-25 °C and stir for 3-5 hours. Monitor for completion by HPLC.

  • Quenching: In a separate vessel, prepare a solution of sodium thiosulfate (1.5 kg) in water (10 L). Cool this solution to 10-15 °C. Slowly transfer the reaction mixture into the quench solution, maintaining the temperature of the quench vessel below 25 °C.

  • Work-up: Add ethyl acetate (10 L) to the quenched mixture and agitate. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (5 L), and then with brine (5 L).

  • Crystallization: Concentrate the organic layer under vacuum to a minimal volume. Add hot heptane (e.g., 5 L) to the residue and stir. If necessary, add a small amount of toluene to achieve a clear solution at elevated temperature (e.g., 60-70 °C).

  • Isolation: Cool the solution slowly to 0-5 °C over several hours. Hold at this temperature for at least 2 hours. Collect the crystalline product by filtration.

  • Drying: Wash the filter cake with cold heptane and dry the product under vacuum at a temperature not exceeding 40 °C.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling N-iodosuccinimide (NIS) at scale? A1: NIS is an oxidizing agent and an irritant. At scale, the primary concerns are dust inhalation and skin/eye contact. Use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, especially during charging operations. Ensure the reactor is well-ventilated and consider using a closed-transfer system for adding the solid.

Q2: Can I use a different iodinating agent? A2: Other iodinating agents like iodine monochloride (ICl) or molecular iodine with an oxidant can be used. However, NIS is often preferred due to its solid nature, which makes it easier to handle than ICl, and it avoids the use of strong oxidants. The choice of reagent will depend on your process safety assessment, cost, and impurity profile.

Q3: My final product has a slight pink or brown discoloration. What is the cause and is it acceptable? A3: A pink or brown hue indicates trace amounts of residual iodine. This may be due to incomplete quenching during work-up or slight decomposition of the product upon exposure to light or heat. For pharmaceutical applications, this level of impurity is likely unacceptable. The solution is to improve the quenching and washing steps or consider a final purification step like a carbon treatment followed by recrystallization.

Q4: What type of reactor material is best for this synthesis? A4: Given the use of an acid catalyst and the presence of halogens, a glass-lined reactor is an excellent choice due to its high chemical resistance. [1]Hastelloy C is also a suitable, albeit more expensive, alternative. Stainless steel reactors may be susceptible to corrosion, especially in the presence of wet halogenated compounds and acids. Always perform material compatibility studies before committing to a specific reactor type.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. MDPI. [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. PubMed. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

  • Halogenation Reactions | Key Syntheses in Chemistry. Mettler Toledo. [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. [Link]

  • Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling | Request PDF. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Radical Halogenation: Thermodynamics. YouTube. [Link]

  • US4434292A - Process for the preparation of pyrazole.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • (468g) Effects of Scale-up on the Mechanism and Kinetics of Crystal Nucleation | AIChE. AIChE. [Link]

  • High throughput nanoscale crystallization for small organic molecules and pharmaceuticals - Webinar. YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]

  • Glass lined reactor chemical compatibility-Glass lined/stainless steel. TANGLIAN Chemistry. [Link]

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Overcoming difficulties in the characterization of halogenated pyrazole products

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the characterization of halogenated pyrazole products. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation and purity assessment of these important heterocyclic compounds. The unique electronic properties imparted by halogen substituents can introduce complexities in analytical data. This center provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges effectively.

Troubleshooting Guides

This section addresses specific, common problems encountered during the analysis of halogenated pyrazoles, organized by analytical technique.

Guide 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, but halogenation can complicate spectral interpretation.

Question: My ¹H NMR spectrum shows broad peaks for my chloro- or bromo-substituted pyrazole, and the resolution is poor. What's causing this and how can I fix it?

Answer:

This is a common issue stemming from the quadrupolar nature of chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) nuclei. These nuclei have a non-spherical charge distribution, which leads to rapid relaxation. This rapid relaxation of the halogen nucleus can influence the relaxation of nearby protons, causing their signals to broaden.

Causality Explained: The effect, known as quadrupolar broadening, is mediated through space. Protons closer to the halogen atom will be more significantly broadened. The severity also depends on the molecular tumbling rate in solution; intermediate tumbling rates often result in the most significant broadening.

Troubleshooting Protocol: Optimizing NMR Acquisition for Quadrupolar Broadening

  • Lower the Temperature: Acquiring the spectrum at a lower temperature (e.g., 0 °C or -20 °C) can slow molecular tumbling. This often moves the molecule out of the intermediate tumbling regime that causes maximum broadening, resulting in sharper signals.

  • Increase the Temperature: Conversely, acquiring the spectrum at a higher temperature (e.g., 50 °C) can increase the rate of molecular tumbling, also potentially sharpening the signals by averaging out the quadrupolar effects. The optimal temperature is compound-specific and may require experimentation.

  • Choose a More Viscous Solvent: Switching to a more viscous solvent (e.g., DMSO-d₆ instead of CDCl₃) can also alter the molecular tumbling rate, sometimes leading to sharper peaks.

  • Use a Higher Field Spectrometer: A higher magnetic field strength can sometimes help to resolve broadened signals from other nearby peaks, although it won't necessarily sharpen the affected peak itself.

Question: The chemical shifts in my 4-halogenated pyrazole series (F, Cl, Br, I) don't follow the simple trend of electronegativity. Why is that?

Answer:

This is an excellent and counterintuitive observation. While one might expect the most electronegative halogen (Fluorine) to cause the largest downfield shift of adjacent protons, the opposite is often true for the pyrazole N-H proton.[1][2] The trend is influenced by a combination of factors including induction, resonance, and hydrogen bonding in the solid state or in solution.[1][2]

Expert Insight: For a series of 4-halogenated pyrazoles, the N-H proton chemical shift in the ¹H NMR spectrum often follows the trend F < Cl < Br < I (most upfield to most downfield).[1] This is because the less electronegative halogens (like Iodine) are more polarizable and can have a greater influence on the overall electron density and acidity of the N-H group through mechanisms beyond simple induction.[1][2]

Data Presentation: ¹H NMR Chemical Shift Trends for 4-Halogenated Pyrazoles

Halogen Substituent (X)Electronegativity (Pauling Scale)Typical ¹H NMR Shift of N-H (ppm)Trend
H2.20~12.9Baseline
F3.98~13.0Upfield
Cl3.16~13.1
Br2.96~13.2
I2.66~13.3Downfield

Note: Absolute chemical shifts are highly dependent on solvent and concentration. The trend is the key takeaway.[1]

Guide 2: Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and elemental composition. The isotopic patterns of halogens are a key diagnostic feature.

Question: My mass spectrum shows multiple molecular ion peaks. Is my sample impure?

Answer:

Not necessarily. If your pyrazole contains chlorine or bromine, you are likely observing the natural isotopic distribution of these elements. This is a powerful confirmation of the presence and number of these specific halogens in your molecule.[3][4]

Causality Explained:

  • Chlorine: Exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of 2 Da. A compound with one chlorine atom will show two molecular ion peaks: M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1.

  • Bromine: Exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), also with a mass difference of 2 Da. A compound with one bromine atom will show two molecular ion peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of nearly 1:1.

Troubleshooting Workflow: Interpreting Isotopic Patterns in MS

This workflow helps determine the halogen content from a mass spectrum.

G start Observe Molecular Ion Region in Mass Spectrum check_Mplus2 Is an (M+2) peak present? start->check_Mplus2 ratio_1_1 Is the M:(M+2) intensity ratio ~1:1? check_Mplus2->ratio_1_1 Yes no_Cl_Br Conclusion: No Chlorine or Bromine is present. Consider other elements. check_Mplus2->no_Cl_Br No ratio_3_1 Is the M:(M+2) intensity ratio ~3:1? ratio_1_1->ratio_3_1 No one_Br Conclusion: One Bromine atom is present. ratio_1_1->one_Br Yes one_Cl Conclusion: One Chlorine atom is present. ratio_3_1->one_Cl Yes complex_pattern Complex pattern detected. Consider multiple halogens or other isotopes. ratio_3_1->complex_pattern No

Caption: Decision workflow for identifying Cl or Br from MS data.

Guide 3: Chromatography (HPLC/GC)

Chromatography is essential for assessing purity and isolating products. Halogenated pyrazoles can exhibit challenging chromatographic behavior.

Question: I'm struggling to separate my 3- and 5-halogenated pyrazole regioisomers by silica gel column chromatography. The peaks are co-eluting. What can I do?

Answer:

Separating regioisomers of halogenated pyrazoles is a well-known challenge due to their very similar polarities and physical properties.[5] Standard silica gel chromatography is often insufficient.

Expert Insight: The key is to exploit subtle differences in the molecules' interactions with the stationary and mobile phases. The basicity of the pyrazole nitrogen atoms is a property that can be leveraged for separation.[5]

Troubleshooting Protocol: Advanced Separation of Regioisomers

  • Modify the Stationary Phase (Silica):

    • Deactivation: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia to your mobile phase. This deactivates the acidic silanol groups on the silica surface, reducing peak tailing and sometimes improving isomer resolution.[5]

    • Alternative Phases: Consider using neutral or basic alumina as your stationary phase, which can offer different selectivity compared to acidic silica.

  • Employ Reversed-Phase Chromatography (C18):

    • Reversed-phase HPLC using a C18 column is a powerful alternative.[5] The separation is based on hydrophobicity rather than polarity.

    • Method: Start with a mobile phase of water/acetonitrile or water/methanol with 0.1% formic acid or TFA. Run a gradient to find the optimal elution conditions. The subtle differences in the isomers' hydrophobic character can lead to baseline separation.

  • Exploit Basicity via Salt Formation:

    • If the isomers have slightly different pKa values, you can attempt a separation by selective salt formation and crystallization.[5]

    • Method: Dissolve the isomeric mixture in a suitable solvent (e.g., ethyl acetate, isopropanol). Slowly add a solution of an acid (e.g., HCl in diethyl ether, or an organic acid like oxalic acid). One regioisomer may preferentially crystallize as its salt, allowing for separation by filtration.

Frequently Asked Questions (FAQs)

Q1: How does the position of the halogen (e.g., C3, C4, or C5) affect the fragmentation pattern in Electron Ionization Mass Spectrometry (EI-MS)?

A1: The position of the halogen significantly influences the fragmentation pathway. While a comprehensive analysis is complex, a general trend is that the pyrazole ring is quite stable.[6] The initial fragmentation often involves the loss of HCN or N₂ from the molecular ion, which is characteristic of the pyrazole core itself.[6] The halogen's influence is seen in subsequent fragmentations. For example, a halogen at the 4-position may be lost as a radical (X•) or as HX after ring fragmentation. The relative stability of the resulting carbocations will dictate the preferred pathways. For detailed analysis, high-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of fragments.[6]

Q2: Are there any specific safety considerations when working with halogenated pyrazoles?

A2: Yes. While general laboratory safety protocols should always be followed, halogenated organic compounds warrant special attention. Many are classified as persistent organic pollutants (POPs) and can be toxic or have long-term environmental effects.[7] Always consult the Material Safety Data Sheet (MSDS) for your specific compound. Use a fume hood, wear appropriate personal protective equipment (PPE), and be mindful of waste disposal procedures. Halogenation reactions themselves can also be hazardous; for instance, using reagents like N-halosuccinimides requires care to control reactivity.[8][9]

Q3: Can I use X-ray fluorescence (XRF) for a quick screen to confirm the presence of halogens in my sample?

A3: Absolutely. X-ray fluorescence is an excellent, non-destructive technique for elemental analysis. It is highly effective for detecting and quantifying halogens (Cl, Br, I) in solid or liquid samples with minimal preparation.[10] While it does not provide structural information like NMR or MS, it is ideal for rapid quality control, such as confirming the success of a halogenation reaction or screening for halogen-containing impurities.[10]

General Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized halogenated pyrazole product.

G start Crude Reaction Product purification Purification (Column Chromatography / Crystallization) start->purification purity_check Purity Assessment (TLC / HPLC / GC) purification->purity_check ms_analysis Molecular Weight Confirmation (LC-MS / GC-MS) purity_check->ms_analysis check_isotopes Check for Halogen Isotopic Pattern ms_analysis->check_isotopes check_isotopes->purification Impure or Incorrect MW (Re-evaluate) nmr_analysis Structural Elucidation (1H, 13C, 2D NMR) check_isotopes->nmr_analysis Pattern Confirmed other_analysis Further Characterization (Optional) (IR, Elemental Analysis, X-ray Crystallography) nmr_analysis->other_analysis final Pure, Characterized Product nmr_analysis->final other_analysis->final

Caption: General workflow for halogenated pyrazole characterization.

References

  • MDPI. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • (n.d.). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available at: [Link]

  • Reyes, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones | Request PDF. Available at: [Link]

  • ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • ACS Publications. (n.d.). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. Available at: [Link]

  • (n.d.). Synthesis and Structural Characterization of a Silver(I) Pyrazolato Coordination Polymer. Available at: [Link]

  • ALS Global. (n.d.). Halogen analysis. Available at: [Link]

  • ResearchGate. (n.d.). Halogenation of the pyrazole scaffold | Download Table. Available at: [Link]

  • (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Dye. Available at: [Link]

  • ACS Publications. (n.d.). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • ACS Publications. (n.d.). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Figure S1. Mass fragmentation pattern of a representative compound 11.Br 2. Available at: [Link]

  • (n.d.). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Available at: [Link]

  • (n.d.). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • (n.d.). (PDF) The halogen effect on the ring-opening of germacyclopropylidenoids to germaallenes. Available at: [Link]

  • (n.d.). TROUBLESHOOTING GUIDE. Available at: [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Quora. (2018). What is the effect of halogen in the activity of a ring? Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • RSC Publishing. (n.d.). Impact of the complementary electronic nature of C–X and M–X halogens and intramolecular X⋯O interaction on supramolecular assemblies of Zn(ii) complexes of o-halophenyl substituted hydrazides. CrystEngComm. Available at: [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available at: [Link]

  • (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • MDPI. (n.d.). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Available at: [Link]

  • (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

  • Cardiff University. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. Available at: [Link]

Sources

Validation & Comparative

A Predictive and Methodological Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Rather than a simple repository of data, this document serves as a methodological and predictive comparison guide. We will leverage fundamental principles of nuclear magnetic resonance (NMR) spectroscopy and comparative data from simpler, well-characterized analogs to build a robust predictive model for the ¹H and ¹³C NMR spectra of 4-bromo-3-iodo-1H-pyrazole. This guide will empower researchers to not only anticipate the spectral features of their target compound but also to confidently assign the experimentally acquired data.

The Foundational Structure: Understanding the Parent Pyrazole

To predict the spectrum of a complex molecule, we must first understand its foundation. The parent 1H-pyrazole ring contains three distinct protons (H-3, H-4, and H-5) and a broad, exchangeable N-H proton. In a typical deuterated solvent like CDCl₃, the spectrum is well-resolved.

  • ¹H NMR of 1H-Pyrazole: The H-4 proton appears as a triplet at approximately 6.10 ppm, coupled to both the H-3 and H-5 protons.[1] The H-3 and H-5 protons are chemically non-equivalent and appear as doublets around 7.74 ppm.[1] The N-H proton is often a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C NMR of 1H-Pyrazole: The C-3 and C-5 carbons are typically observed around 134 ppm, while the C-4 carbon is more shielded, appearing near 105 ppm.

Building Complexity: The Influence of Halogen Substituents

Introducing halogens to the pyrazole ring dramatically alters the electronic environment and, consequently, the NMR chemical shifts. We will examine two key monosubstituted analogs to understand these effects: 4-bromopyrazole and 4-iodopyrazole.

2.1. 4-Bromopyrazole

The introduction of a bromine atom at the C-4 position removes the H-4 proton. The remaining H-3 and H-5 protons, now equivalent due to symmetry, produce a single signal.

  • ¹H NMR: A singlet is observed for the H-3/H-5 protons, typically around 7.6 ppm in CDCl₃.

  • ¹³C NMR: The most significant effect is on the carbon directly attached to the bromine. The C-4 carbon signal shifts dramatically upfield to ~93 ppm due to the "heavy atom effect." The C-3/C-5 carbons appear around 138 ppm.

2.2. 4-Iodopyrazole

Iodine, being larger and more polarizable than bromine, exerts an even stronger influence.

  • ¹H NMR: Similar to the bromo-analog, a singlet for the H-3/H-5 protons is observed, typically around 7.6-7.7 ppm.[2]

  • ¹³C NMR: The heavy atom effect of iodine is more pronounced. The C-4 carbon is shifted significantly upfield, appearing at approximately 58 ppm.[3] The C-3/C-5 carbons are found near 143 ppm.

The heavy atom effect is a critical concept here. Contrary to what might be expected from electronegativity alone, heavier halogens (Br, I) cause a shielding effect (upfield shift) on the carbon to which they are attached. This is a well-documented phenomenon crucial for correct spectral assignment.

Predictive Assignment for 4-Bromo-3-iodo-1H-pyrazole

By synthesizing the data from our analogs, we can now construct a reliable prediction for the target molecule, 4-bromo-3-iodo-1H-pyrazole. This molecule has only one aromatic proton remaining (H-5) and three distinct pyrazole carbons.

Predicted ¹H NMR Spectrum

With substituents at positions 3 and 4, the only remaining proton on the pyrazole ring is H-5.

  • H-5 Signal: This proton is adjacent to the C-4 bearing a bromine atom and the N-1 atom. It is expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the deshielding effect of the adjacent nitrogen and the electronic effects of both halogens. We predict this signal to appear in the range of 7.8 - 8.2 ppm .

  • N-H Signal: A broad singlet is expected, likely above 10 ppm, especially if a hydrogen-bonding solvent like DMSO-d₆ is used. Its position and shape will be highly sensitive to concentration and residual water.

Predicted ¹³C NMR Spectrum

The carbon spectrum will be the most informative for structural confirmation.

  • C-3 (Iodo-substituted): The iodine at C-3 will induce a strong shielding effect. However, this is countered by the fact that C-3 is inherently more deshielded than C-4 in the parent pyrazole. The predicted chemical shift will be a balance of these factors. We anticipate the C-3 signal to be significantly upfield, likely in the 85 - 95 ppm range.

  • C-4 (Bromo-substituted): Based on 4-bromopyrazole, the bromine atom induces a shift to ~93 ppm. The adjacent iodine at C-3 will provide an additional, albeit smaller, shielding effect. Therefore, we predict the C-4 signal to appear in the range of 90 - 98 ppm .

  • C-5: This carbon is adjacent to the N-H group and the C-4 bearing the bromine. It is expected to be the most deshielded of the three carbons. We predict its chemical shift to be in the range of 135 - 140 ppm .

Comparative Data Summary

The table below summarizes the known chemical shifts of the reference compounds and the predicted values for 4-bromo-3-iodo-1H-pyrazole. This serves as the core of our comparison guide.

CompoundNucleusPositionChemical Shift (δ, ppm)MultiplicityNotes
1H-Pyrazole ¹HH-3 / H-5~7.74dData from various sources[1]
¹HH-4~6.10t
¹³CC-3 / C-5~134-
¹³CC-4~105-
4-Bromopyrazole [4]¹HH-3 / H-5~7.6sProtons are chemically equivalent.
¹³CC-3 / C-5~138-
¹³CC-4~93-Demonstrates the heavy atom effect of bromine.
4-Iodopyrazole [3]¹HH-3 / H-5~7.7sProtons are chemically equivalent.
¹³CC-3 / C-5~143-
¹³CC-4~58-Stronger heavy atom effect from iodine.
4-Bromo-3-iodo-1H-pyrazole ¹H H-5 7.8 - 8.2 (Predicted) s The only remaining aromatic proton.
¹³C C-3 85 - 95 (Predicted) - Strongly shielded by the directly attached iodine.
¹³C C-4 90 - 98 (Predicted) - Shielded by bromine; assignment relative to C-3 is key.
¹³C C-5 135 - 140 (Predicted) - Expected to be the most downfield carbon signal.

Experimental Protocol for Spectral Acquisition

To validate these predictions, meticulous experimental technique is required. The following protocol is designed to yield high-quality, unambiguous spectra for 4-bromo-3-iodo-1H-pyrazole.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg of purified sample Prep2 Dissolve in 0.6 mL of DMSO-d6 Prep1->Prep2 Prep3 Vortex until fully dissolved Prep2->Prep3 Prep4 Transfer to high-precision 5 mm NMR tube Prep3->Prep4 Acq1 Insert sample into NMR spectrometer (≥400 MHz) Prep4->Acq1 Acq2 Lock, Tune, and Shim Acq1->Acq2 Acq3 Acquire 1H Spectrum (16-32 scans) Acq2->Acq3 Acq4 Acquire 13C{1H} Spectrum (≥1024 scans) Acq2->Acq4 Proc1 Apply Fourier Transform Acq3->Proc1 Acq4->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Calibrate spectrum to residual solvent peak (DMSO @ 2.50 ppm) Proc2->Proc3 Proc4 Integrate 1H signals, Peak pick 13C signals Proc3->Proc4 Proc5 Compare experimental data to predicted values Proc4->Proc5

Workflow from sample preparation to spectral assignment.
Step-by-Step Methodology
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high boiling point ensures sample stability, and its ability to form hydrogen bonds will sharpen the N-H signal, making it easier to identify. As a secondary choice, deuterated chloroform (CDCl₃) can be used, though the N-H signal may be broader and more variable.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry 4-bromo-3-iodo-1H-pyrazole. The compound must be free of residual solvents from synthesis or purification to avoid interfering signals.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆ (or other chosen deuterated solvent).

    • Vortex the sample for 30-60 seconds to ensure complete dissolution. Gentle warming may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • The use of a spectrometer with a field strength of at least 400 MHz is recommended for good signal dispersion, particularly for the ¹³C spectrum.

    • After inserting the sample, lock the field on the deuterium signal of the solvent.

    • Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~16 ppm, centered around 8 ppm, is appropriate. Typically, 16 to 32 scans will provide an excellent signal-to-noise ratio.

    • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (13C{1H}). A spectral width of ~200 ppm is standard. Due to the low natural abundance of ¹³C and potentially long relaxation times for quaternary carbons, a higher number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are recommended.

  • Data Processing:

    • Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin, ACD/Labs).

    • Apply an exponential window function and perform a Fourier transform.

    • Carefully phase the spectrum and apply a baseline correction.

    • Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum and pick the peak positions in both spectra.

By following this protocol, a researcher can generate high-fidelity data ready for direct comparison with the predictive model outlined above. The close correlation between the experimental and predicted values will provide authoritative confirmation of the successful synthesis of 4-bromo-3-iodo-1H-pyrazole.

References

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Retrieved from [Link]

  • You, C., Yao, F., Yan, T., & Cai, M. (2016).
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-3-Iodopyrazole and 3-Bromo-4-Iodopyrazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dihalopyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The ability to selectively functionalize different positions of the pyrazole ring is paramount for generating molecular diversity and optimizing pharmacological properties. Dihalogenated pyrazoles, such as 4-bromo-3-iodopyrazole and 3-bromo-4-iodopyrazole, are particularly valuable building blocks. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for sequential and site-selective introduction of various substituents, enabling the rapid construction of complex molecular architectures.

This guide provides a comparative analysis of the reactivity of 4-bromo-3-iodopyrazole and 3-bromo-4-iodopyrazole in key synthetic transformations. We will delve into the electronic and steric factors governing their reactivity, present experimental data from the literature, and provide detailed protocols for their selective functionalization.

Fundamental Principles of Reactivity: The C-I vs. C-Br Bond

The cornerstone of the differential reactivity of these dihalopyrazoles lies in the inherent properties of the carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This fundamental difference dictates the regioselectivity of a wide range of cross-coupling and metal-halogen exchange reactions.

BondBond Dissociation Energy (kcal/mol)
C-I~51
C-Br~71

This difference in bond dissociation energy is the primary driver for the selective reactivity at the iodine-bearing carbon.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step. The lower bond energy of the C-I bond facilitates a more rapid oxidative addition compared to the C-Br bond. Consequently, reactions can be tuned to selectively functionalize the C-I position while leaving the C-Br bond intact for subsequent transformations.[1]

Comparative Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In the case of dihalopyrazoles, the selective coupling at the iodine position is overwhelmingly favored.

Expected Reactivity: Both 4-bromo-3-iodopyrazole and 3-bromo-4-iodopyrazole are expected to undergo selective Suzuki-Miyaura coupling at the C-I position. The slightly different electronic environments of the C3 and C4 positions may lead to subtle differences in reaction kinetics, but the selectivity for the C-I bond will be the dominant factor.

Experimental Evidence: While a direct comparison is lacking, studies on related dihaloheterocycles consistently demonstrate selective coupling at the iodo-substituted position.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Halopyrazoles

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)ProductYield (%)Reference
4-Iodopyrazole derivativeArylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)4-ArylpyrazoleGood[2]
4-Bromopyrazole derivativeArylboronic acidXPhos Pd G2K₃PO₄Toluene1004-ArylpyrazoleHigh[3]

The milder conditions often required for coupling of iodo-substituted pyrazoles compared to their bromo counterparts underscore the higher reactivity of the C-I bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of a Dihalopyrazole

This protocol is a general guideline based on established procedures for Suzuki-Miyaura reactions of halopyrazoles.[2][4]

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dihalopyrazole, Boronic Acid, Base mixing Combine & Degas reagents->mixing catalyst Pd Catalyst, Ligand catalyst->mixing solvent Solvent solvent->mixing heating Heat (e.g., 90°C) mixing->heating quench Quench heating->quench extract Extract quench->extract purify Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-3-iodopyrazole or 3-bromo-4-iodopyrazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv) or a suitable Buchwald ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the dihalopyrazole, arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyrazoles. Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the C-I position.

Expected Reactivity: Both isomers will readily undergo Sonogashira coupling at the iodo-substituted carbon. The reaction conditions can be tailored to ensure high selectivity.

Experimental Evidence: A study by Gudzinskas et al. demonstrated the selective Sonogashira coupling of N-protected 4-bromo-3-iodopyrazole with terminal alkynes.[5] The reaction proceeded smoothly at the C3-iodo position, leaving the C4-bromo position untouched.

Table 2: Representative Sonogashira Coupling Conditions for Halopyrazoles

SubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)ProductYield (%)Reference
N-protected 4-bromo-3-iodopyrazolePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT4-Bromo-3-(phenylethynyl)pyrazole85[5]
4-Bromo-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂/XPhosEt₃NDMF1004-((Trimethylsilyl)ethynyl)-pyrazole98 (conv.)[6]

The successful selective coupling at the C-I position in the presence of a C-Br bond highlights the significant reactivity difference.

Experimental Protocol: Selective Sonogashira Coupling of a Dihalopyrazole

This protocol is adapted from procedures reported for the Sonogashira coupling of halopyrazoles.[5][7]

Diagram: Sonogashira Coupling Catalytic Cycle

G cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)(X)L₂ Pd0->PdII ArX R-I (or R-Br) OxAdd Oxidative Addition PdAlkyne R-Pd(II)(C≡C-R')L₂ PdII->PdAlkyne Alkyne R'−C≡C−H CuAcetylide R'−C≡C−Cu(I) Alkyne->CuAcetylide Deprotonation Base Base Base->Alkyne CuX Cu(I)X CuX->Alkyne CuAcetylide->PdII Transmetalation Transmetalation PdAlkyne->Pd0 Product R−C≡C−R' PdAlkyne->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycles in Sonogashira coupling.

Materials:

  • 4-Bromo-3-iodopyrazole or 3-bromo-4-iodopyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the dihalopyrazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired mono-alkynylated pyrazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to other palladium-catalyzed cross-couplings, the reactivity trend I > Br is expected to hold.

Expected Reactivity: Selective amination at the C-I position should be achievable for both isomers. The choice of ligand is often crucial in Buchwald-Hartwig reactions to achieve high yields and selectivity.

Experimental Evidence: While specific examples for 4-bromo-3-iodopyrazole or 3-bromo-4-iodopyrazole are not readily found, studies on the Buchwald-Hartwig amination of 4-halopyrazoles have been reported. For instance, the amination of 4-bromo-1H-pyrazoles has been successfully demonstrated.[8] Given the higher reactivity of the C-I bond, it is highly probable that the iodo-position would react preferentially.

Metal-Halogen Exchange Reactions

Metal-halogen exchange, typically using organolithium reagents, is another powerful tool for the functionalization of haloarenes. The rate of exchange generally follows the trend I > Br > Cl.

Expected Reactivity: Both 4-bromo-3-iodopyrazole and 3-bromo-4-iodopyrazole are expected to undergo selective lithium-halogen exchange at the C-I position upon treatment with an alkyllithium reagent (e.g., n-BuLi or i-PrMgCl) at low temperatures. The resulting pyrazolyl-lithium or -magnesium species can then be trapped with various electrophiles.

Diagram: Metal-Halogen Exchange and Trapping

G start Dihalopyrazole (Br, I) reagent Organometallic Reagent (e.g., n-BuLi, -78°C) start->reagent Li-I Exchange intermediate Organometallic Intermediate (Pyrazolyl-Lithium) reagent->intermediate electrophile Electrophile (E+) (e.g., DMF, CO₂, R-CHO) intermediate->electrophile Trapping product Mono-functionalized Product (Br, E) electrophile->product

Caption: Sequential metal-halogen exchange and electrophilic trapping.

This selectivity provides a complementary approach to cross-coupling reactions for the introduction of a wide range of functional groups at the C3 or C4 position.

Conclusion: Strategic Synthesis with Dihalopyrazoles

Both 4-bromo-3-iodopyrazole and 3-bromo-4-iodopyrazole are versatile building blocks that offer a predictable and selective handle for the synthesis of complex pyrazole derivatives. The significantly weaker C-I bond allows for its preferential functionalization through a variety of synthetic methods, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and metal-halogen exchange reactions. The remaining C-Br bond can then be subjected to a second, often more forcing, transformation to achieve di-functionalization.

While the electronic and steric differences between the C3 and C4 positions of the pyrazole ring may impart subtle differences in reactivity, the overriding principle of C-I vs. C-Br bond reactivity provides a robust and reliable strategy for the regioselective synthesis of highly substituted pyrazoles for applications in drug discovery and materials science.

References

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem.
  • BenchChem. (2025).
  • Beilstein J. Org. Chem. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2626-2679.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Gudzinskas, L., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2014(vi), 54-71.
  • de Oliveira, R. B., et al. (2019). One-pot three-step protocol for the synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. RSC Advances, 9(38), 21855-21864.
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Science.gov. halogen exchange reaction: Topics by Science.gov.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Organic Chemistry, 7(1), 1-10.
  • Wikipedia. Metal–halogen exchange.
  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699.
  • ChemRxiv.
  • Macmillan Group Meeting. (2007). The Mechanism of Lithium-Halogen Exchange.
  • YouTube. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • AIP Publishing. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214305.
  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • ResearchGate. (2015). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
  • PMC. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
  • ResearchGate. (2012). The Lithium–Halogen Exchange Reaction in Process Chemistry.
  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Organic & Biomolecular Chemistry. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(44), 8546-8555.
  • BenchChem.
  • Wikipedia.

Sources

4-Bromo-3-iodo-1H-pyrazole versus other dihalopyrazoles in synthetic utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthetic utility of 4-Bromo-3-iodo-1H-pyrazole , a "privileged scaffold" that offers superior regiocontrol compared to its homodihalogenated analogs.

Topic: Orthogonal Functionalization Strategies in Pyrazole Chemistry Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Case for Heterohalogenation

In the design of polysubstituted pyrazoles—a motif ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib)—regiocontrol is paramount. While 3,4-dibromopyrazole and 3,4-diiodopyrazole are readily available, they suffer from poor chemoselectivity during cross-coupling events, often necessitating difficult chromatographic separations of mono- and bis-coupled products.

4-Bromo-3-iodo-1H-pyrazole solves this by exploiting the significant bond dissociation energy (BDE) difference between C–I (approx. 53 kcal/mol) and C–Br (approx. 68 kcal/mol). This "reactivity gap" allows for highly predictable, sequential functionalization:

  • Site A (C3-I): Reacts under mild Pd(0) conditions (Room Temp, weak base).

  • Site B (C4-Br): Remains inert during the first step; reacts under forcing conditions (Heat, strong ligands).

Comparative Analysis: The Reactivity Hierarchy

The following table contrasts the performance of the 4-bromo-3-iodo scaffold against standard alternatives in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

Feature4-Bromo-3-iodo-1H-pyrazole3,4-Dibromo-1H-pyrazole3,4-Diiodo-1H-pyrazole
Primary Reactivity C3-Iodine (Exclusive)C4-Bromine (Electronic preference*)Statistical Mixture (Poor control)
Selectivity Factor > 95:5 (C3 vs C4)~ 80:20 (C4 vs C3)~ 60:40 (C4 vs C3)
First Coupling Mild (rt, Pd(PPh₃)₄, Na₂CO₃)Requires careful temp controlDifficult to stop at mono-coupling
Second Coupling Standard (80°C, Amine/Phosphine ligand)StandardN/A
Purification High yield, simple filtration often sufficientDifficult separation of regioisomersDifficult separation of mono/bis
  • Note on 3,4-Dibromopyrazole: While C4 is electronically activated (more electrophilic), the selectivity is often eroded by the similar bond strengths, leading to inseparable mixtures of C3- and C4-arylated products.

Strategic Workflow & Decision Tree

The following diagram illustrates the "Decision Tree" for functionalizing this scaffold. Note the critical divergence point at N-alkylation, which defines the final substitution pattern (1,3- vs 1,5- isomers).

PyrazoleWorkflow Start 4-Bromo-3-iodo-1H-pyrazole (Core Scaffold) Alkylation Step 1: N-Alkylation (R-X, Base) Start->Alkylation Regioselectivity depends on sterics of R Isomer1 Isomer A (Major) 1-R-4-bromo-3-iodopyrazole Alkylation->Isomer1 Major Product (Steric Control) Isomer2 Isomer B (Minor) 1-R-4-bromo-5-iodopyrazole Alkylation->Isomer2 Minor Product Coupling1 Step 2: C-I Coupling (Suzuki/Sonogashira) Pd(0), RT Isomer1->Coupling1 Selective C3 Functionalization Coupling2 Step 3: C-Br Coupling (Suzuki/Buchwald) Pd(II), Ligand, Heat Coupling1->Coupling2 Activated C4 Functionalization Final Target: 1,3,4-Trisubstituted Pyrazole Coupling2->Final

Caption: Sequential functionalization logic. The C-I bond serves as the primary "entry point" for diversity, while the C-Br bond acts as a latent handle for late-stage modification.

Expert Insights: Causality & Mechanism

The "Tug-of-War" Mechanism

In pyrazoles, the C4 position is electronically distinct from C3/C5.

  • C4 (Beta-position): Electron-rich (enamine-like character), but paradoxically the preferred site for electrophilic aromatic substitution (SEAr).

  • C3/C5 (Alpha-positions): Electron-deficient (imine-like character) due to proximity to Nitrogen.

Why 4-Br-3-I works: In Pd-catalyzed cross-coupling (Nucleophilic attack by Pd(0)), electron-deficient positions are generally favored for oxidative addition. However, bond strength overrides electronics.

  • C3-I: Weakest bond (53 kcal/mol) + Electron deficient C3 = Fastest Oxidative Addition.

  • C4-Br: Stronger bond (68 kcal/mol) + Electron rich C4 = Slow Oxidative Addition. This synergy ensures that the catalyst engages exclusively with the C3-iodine under mild conditions.

Regioselective N-Alkylation

A common pitfall is the tautomeric ambiguity of the starting material.

  • Protocol Tip: Alkylation of 4-bromo-3-iodopyrazole with alkyl halides (e.g., MeI, BnBr) typically favors the 1,3-isomer (1-alkyl-4-bromo-3-iodopyrazole) over the 1,5-isomer due to steric repulsion between the incoming alkyl group and the bulky Iodine atom at C3/C5.

  • Validation: Verify regioisomer identity using NOESY NMR. The 1,3-isomer will show an NOE correlation between the N-alkyl protons and the C5-H (proton), whereas the 1,5-isomer would show NOE between N-alkyl and the Iodine (invisible in 1H NMR) or lack of C5-H correlation.

Experimental Protocols

A. Synthesis of the Core (4-Bromo-3-iodo-1H-pyrazole)

Note: Direct iodination of 4-bromopyrazole often yields mixtures. The preferred route is bromination of 3-iodopyrazole.

  • Starting Material: 3-Iodopyrazole (commercially available or prepared from 3-aminopyrazole via Sandmeyer).

  • Reaction: Dissolve 3-iodopyrazole (10 mmol) in DMF (20 mL).

  • Bromination: Add

    
    -bromosuccinimide (NBS, 10.5 mmol) portion-wise at 0°C.
    
  • Workup: Stir at RT for 2 hours. Pour into ice water. The product precipitates as a white solid.

  • Yield: Typically 85-92%.

  • QC: 1H NMR (DMSO-d6) should show a single singlet for C5-H (approx. 8.0 ppm) and a broad NH.[1]

B. Sequential Suzuki Coupling (Representative Workflow)

Step 1: Selective C3-Arylation (The "Soft" Coupling)

  • Substrates: 1-Methyl-4-bromo-3-iodopyrazole (1.0 equiv), Phenylboronic acid (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (3 mol%).

  • Base/Solvent: Na₂CO₃ (2.0 equiv), DME/H₂O (3:1).

  • Conditions: Room Temperature , 12 hours. (Crucial: Do not heat).

  • Outcome: >95% conversion to 1-methyl-3-phenyl-4-bromopyrazole. The C-Br bond remains intact.

Step 2: C4-Arylation (The "Hard" Coupling)

  • Substrates: Product from Step 1 (1.0 equiv), 4-Fluorophenylboronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or XPhos Pd G2.

  • Base/Solvent: K₃PO₄ (3.0 equiv), 1,4-Dioxane.

  • Conditions: 90°C , 4-6 hours.

  • Outcome: Formation of the fully substituted 1-methyl-3-phenyl-4-(4-fluorophenyl)pyrazole.

References

  • Regioselective Synthesis of 4-Bromopyrazoles: Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Source: J. Mex.[2] Chem. Soc. 2011, 55(4). URL:[Link][1][3][4][5][6]

  • Synthesis and Reactivity of 3-Iodopyrazoles: Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Source: Arkivoc, 2014 (vi), 54-71. URL:[Link]

  • Mechanistic Insight into Pyrazole Coupling: Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science, 2016, 7, 5758-5767. URL:[Link]

Sources

A Comparative Guide to Alternative Synthetic Precursors for 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic synthesis of highly functionalized heterocyclic scaffolds is paramount. The dihalogenated pyrazole, 4-bromo-3-iodo-1H-pyrazole, stands out as a versatile building block, offering two distinct and orthogonally reactive halogen atoms for subsequent cross-coupling reactions. This guide provides an in-depth, objective comparison of three primary synthetic precursors—unsubstituted 1H-pyrazole, 4-bromo-1H-pyrazole, and 3-iodo-1H-pyrazole—for the synthesis of this valuable intermediate. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to select the most efficient and practical synthetic strategy for their specific needs.

Introduction: The Strategic Importance of 4-Bromo-3-iodo-1H-pyrazole

The unique arrangement of bromine and iodine atoms on the pyrazole core allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions. The greater reactivity of the carbon-iodine bond enables selective reactions at the 3-position, leaving the bromine at the 4-position available for a subsequent, different coupling reaction. This sequential functionalization is a powerful tool in the construction of complex molecular architectures, making 4-bromo-3-iodo-1H-pyrazole a highly sought-after intermediate in drug discovery and materials science. This guide will explore the nuances of arriving at this key molecule from three common starting points.

Comparative Analysis of Synthetic Routes

The synthesis of 4-bromo-3-iodo-1H-pyrazole can be approached from several precursors, each with its own set of advantages and challenges. The choice of starting material significantly impacts the overall efficiency, cost, and regioselectivity of the synthesis. We will now delve into the detailed experimental considerations for each pathway.

Route 1: Sequential Halogenation of 1H-Pyrazole

This approach, starting from the simplest pyrazole, involves a two-step halogenation process. The key challenge lies in controlling the regioselectivity of both the initial and subsequent halogenation steps.

Workflow Overview:

1H-Pyrazole 1H-Pyrazole N-Protected Pyrazole N-Protected Pyrazole 1H-Pyrazole->N-Protected Pyrazole Protection N-Protected-4-bromopyrazole N-Protected-4-bromopyrazole N-Protected Pyrazole->N-Protected-4-bromopyrazole Bromination N-Protected-4-bromo-3-iodopyrazole N-Protected-4-bromo-3-iodopyrazole N-Protected-4-bromopyrazole->N-Protected-4-bromo-3-iodopyrazole Iodination 4-Bromo-3-iodo-1H-pyrazole 4-Bromo-3-iodo-1H-pyrazole N-Protected-4-bromo-3-iodopyrazole->4-Bromo-3-iodo-1H-pyrazole Deprotection

Figure 1: Synthetic workflow starting from 1H-Pyrazole.

Mechanistic Considerations and Experimental Protocol:

The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The regioselectivity of halogenation is influenced by the directing effects of the nitrogen atoms and any protecting group on the nitrogen. Direct halogenation of 1H-pyrazole can lead to a mixture of products. Therefore, protection of the N-H proton is often a crucial first step to enhance solubility in organic solvents and to potentially influence regioselectivity. Common protecting groups include Boc (tert-butyloxycarbonyl) and ethoxyethyl (EtOEt).[1]

Step 1: N-Protection (Example with Boc Anhydride) [1] To a solution of 1H-pyrazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, di-tert-butyl dicarbonate (1.2 eq) is added at room temperature. The reaction is stirred overnight. The rationale for using a base like triethylamine is to deprotonate the pyrazole, increasing its nucleophilicity towards the Boc anhydride.

Step 2: Bromination The protected pyrazole is then subjected to electrophilic bromination. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such systems. The reaction is typically carried out in a chlorinated solvent. The electron-donating character of the protected pyrazole ring directs the incoming electrophile primarily to the 4-position.

Step 3: Iodination Following the successful bromination at the 4-position, the subsequent iodination is directed to one of the remaining open positions, primarily the 3- or 5-position. N-Iodosuccinimide (NIS) is a suitable iodinating agent. The regioselectivity of this step can be influenced by the steric hindrance of the protecting group and the electronic nature of the brominated pyrazole. In many cases, iodination occurs preferentially at the 3-position.

Step 4: Deprotection The final step involves the removal of the protecting group. For a Boc group, this is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane.

Data Summary:

StepReagents & ConditionsTypical YieldPurityKey Considerations
Protection Boc2O, Et3N, DCM, rt, overnight>90%HighEssential for solubility and regiocontrol.
Bromination NBS, DCM, rt70-85%GoodRegioselective for the 4-position.
Iodination NIS, Acetonitrile, reflux60-75%GoodPotential for isomeric impurities.
Deprotection TFA, DCM, rt>95%HighStraightforward cleavage of the Boc group.
Route 2: Iodination of 4-Bromo-1H-pyrazole

This route begins with a commercially available or readily synthesized monohalogenated precursor, simplifying the synthesis to a single halogenation step following protection.

Workflow Overview:

4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole N-Protected-4-bromopyrazole N-Protected-4-bromopyrazole 4-Bromo-1H-pyrazole->N-Protected-4-bromopyrazole Protection N-Protected-4-bromo-3-iodopyrazole N-Protected-4-bromo-3-iodopyrazole N-Protected-4-bromopyrazole->N-Protected-4-bromo-3-iodopyrazole Iodination 4-Bromo-3-iodo-1H-pyrazole 4-Bromo-3-iodo-1H-pyrazole N-Protected-4-bromo-3-iodopyrazole->4-Bromo-3-iodo-1H-pyrazole Deprotection 3-Iodo-1H-pyrazole 3-Iodo-1H-pyrazole N-Protected-3-iodopyrazole N-Protected-3-iodopyrazole 3-Iodo-1H-pyrazole->N-Protected-3-iodopyrazole Protection N-Protected-4-bromo-3-iodopyrazole N-Protected-4-bromo-3-iodopyrazole N-Protected-3-iodopyrazole->N-Protected-4-bromo-3-iodopyrazole Bromination 4-Bromo-3-iodo-1H-pyrazole 4-Bromo-3-iodo-1H-pyrazole N-Protected-4-bromo-3-iodopyrazole->4-Bromo-3-iodo-1H-pyrazole Deprotection

Figure 3: Synthetic workflow starting from 3-Iodo-1H-pyrazole.

Mechanistic Considerations and Experimental Protocol:

The synthesis of the starting material, 3-iodo-1H-pyrazole, can be achieved from pyrazole by direct iodination, though this may lead to mixtures. A more controlled synthesis might be required. Once obtained, the subsequent bromination needs to be directed to the 4-position.

Synthesis of 3-Iodo-1H-pyrazole: A potential route to 3-iodo-1H-pyrazole involves the reaction of pyrazole with N-iodosuccinimide. However, this can result in a mixture of 3-iodo and 4-iodo isomers. Separation of these isomers can be challenging.

Step 1: N-Protection Assuming pure 3-iodo-1H-pyrazole is obtained, N-protection is the first step, as in the previous routes.

Step 2: Bromination The N-protected 3-iodopyrazole is then brominated, typically with NBS. The iodo group at the 3-position will influence the regioselectivity of the incoming bromine. Electronic effects would suggest that the 4-position is the most likely site for bromination.

Step 3: Deprotection The final step is the removal of the protecting group under appropriate conditions.

Data Summary:

StepReagents & ConditionsTypical YieldPurityKey Considerations
Synthesis of 3-Iodo-1H-pyrazole NIS, AcetonitrileModerateMixture of isomersSynthesis and purification of the starting material is a major challenge.
Protection Boc2O, Et3N, DCM, rt>90%HighStraightforward protection.
Bromination NBS, DCM, rt60-70%GoodRegioselectivity for the 4-position needs to be confirmed.
Deprotection TFA, DCM, rt>95%HighStandard deprotection.

Comparison and Recommendations

FeatureRoute 1 (from 1H-Pyrazole)Route 2 (from 4-Bromo-1H-pyrazole)Route 3 (from 3-Iodo-1H-pyrazole)
Starting Material Availability Readily available and inexpensive.Commercially available. Not readily available, requires synthesis.
Number of Steps 4 steps3 steps3 steps (plus synthesis of starting material)
Regioselectivity Control More challenging, requires careful control of two halogenation steps.Good control, iodination at the 3-position is favored.Bromination at the 4-position is likely, but requires experimental verification.
Overall Yield ModerateGoodPotentially lower due to the synthesis of the starting material.
Ease of Purification May require careful chromatography to separate isomers.Generally straightforward.Purification of 3-iodopyrazole can be difficult.

Recommendation:

For most applications, Route 2, starting from 4-bromo-1H-pyrazole, is the recommended synthetic strategy. This approach offers the best balance of starting material availability, a reduced number of synthetic steps, good regiochemical control, and likely a higher overall yield. The commercial availability of 4-bromo-1H-pyrazole significantly streamlines the process. Route 1, while starting from the most basic precursor, introduces complexities in controlling the regioselectivity of two sequential halogenations, which can lead to lower yields and difficult purifications.

Route 3 is the least favorable due to the difficulty in obtaining the 3-iodo-1H-pyrazole starting material. The synthesis of this precursor often results in isomeric mixtures that are challenging to separate, making this route impractical for large-scale synthesis.

Conclusion

The synthesis of 4-bromo-3-iodo-1H-pyrazole is a critical process for accessing a versatile building block in synthetic chemistry. A thorough analysis of the alternative synthetic precursors reveals that starting from 4-bromo-1H-pyrazole provides the most efficient and reliable route. This guide has provided the necessary experimental insights and comparative data to assist researchers in making an informed decision for their synthetic endeavors. The principles of regioselectivity in the electrophilic halogenation of pyrazoles, coupled with the strategic use of protecting groups, are central to the successful synthesis of this important dihalogenated intermediate.

References

  • Šačkus, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]

  • Yazıcı, C. (2008). Synthesis of 4-iodopyrazole derivatives (Master's thesis). Middle East Technical University, Ankara, Turkey. [Link]

  • Zora, M., et al. (2004). A New and Efficient Method for the Synthesis of 4-Iodopyrazoles via Electrophilic Cyclization of α,β-Acetylenic Hydrazones. Organic Letters, 6(13), 2133-2136.
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Świątek, K., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 8(16), 8863-8872. [Link]

  • Tejedor, D., et al. (2008). A Straightforward Synthesis of 3-Iodo-1H-pyrazoles from Terminal Alkynes. The Journal of Organic Chemistry, 73(22), 9034-9037.
  • Al-Zoubi, R. M., et al. (2011). A convenient one-pot regioselective synthesis of 4-bromopyrazole derivatives under solvent free conditions. Journal of the Mexican Chemical Society, 55(3), 154-157. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Selective Cross-Coupling of 4-Bromo-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dihalogenated Pyrazoles

Substituted pyrazole scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in critical hydrogen bonding and other molecular interactions. Among the diverse array of pyrazole building blocks, 4-bromo-3-iodo-1H-pyrazole stands out as a particularly valuable synthon. Its dihalogenated nature, featuring two distinct halogens at electronically different positions, offers a powerful platform for sequential and site-selective functionalization, enabling the rapid construction of complex molecular architectures.[3]

The primary challenge and, simultaneously, the greatest synthetic opportunity, lies in controlling the regioselectivity of cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine (C-I) bond at the C3 position and the carbon-bromine (C-Br) bond at the C4 position is the principal determinant of reaction outcomes. Generally, the C-I bond is significantly more susceptible to oxidative addition by a Palladium(0) catalyst due to its lower bond dissociation energy (BDE) compared to the C-Br bond.[4] This guide provides a comparative analysis of various palladium catalyst systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their desired transformation.

Mechanistic Underpinnings of Regioselectivity

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step, oxidative addition of the aryl halide to the Pd(0) center, dictates the site of functionalization in dihalogenated systems.

The regioselectivity of this initial step is governed by a combination of factors:

  • Carbon-Halogen Bond Strength: The C-I bond (~220 kJ/mol) is weaker than the C-Br bond (~280 kJ/mol), making it kinetically favored for oxidative addition.

  • Electronic Effects of the Heterocycle: The electronic landscape of the pyrazole ring, specifically the Lowest Unoccupied Molecular Orbital (LUMO), interacts with the catalyst's Highest Occupied Molecular Orbital (HOMO).[4][5] This interaction can influence the activation barrier at different positions.

While the C3-I bond is the default reactive site, the choice of palladium catalyst—defined by its precursor and, most critically, its ancillary ligand—can profoundly influence reaction efficiency and, in some cases, provide pathways to functionalize the less reactive C4-Br site.[6]

cluster_cycle General Pd(0) Catalytic Cycle cluster_selectivity Regioselective Pathway for 4-Bromo-3-iodo-1H-pyrazole OA Oxidative Addition TM Transmetalation OA->TM [Ar-Pd(II)-X] intermediate RE Reductive Elimination TM->RE [Ar-Pd(II)-R] intermediate Pd0 Pd(0)Lₙ RE->Pd0 Ar-R product Pd0->OA Ar-X Start 4-Bromo-3-iodo-1H-pyrazole Intermediate 4-Bromo-3-(R)-1H-pyrazole Start->Intermediate 1. Pd Catalyst 2. R-M (Selective C3 Coupling) Final 4-(R')-3-(R)-1H-pyrazole Intermediate->Final 1. Pd Catalyst 2. R'-M (C4 Coupling)

Caption: General catalytic cycle and the typical regioselective functionalization pathway.

Comparative Efficacy of Palladium Catalyst Systems

The "catalyst" is more accurately a system comprising a palladium source (precatalyst) and a ligand. The ligand's steric and electronic properties are paramount in tuning the catalyst's activity and stability.

Traditional Phosphine-Based Catalysts: The Workhorses

Catalysts based on simple, triphenylphosphine (PPh₃) ligands are widely used due to their commercial availability and proven efficacy in a range of transformations.

  • System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

  • Strengths: Effective for Suzuki and Sonogashira couplings at the highly reactive C3-I position. These reactions often proceed with high yields and excellent regioselectivity under standard thermal or microwave conditions.[1][7]

  • Limitations: May require higher catalyst loadings (2-5 mol%) and elevated temperatures. They are generally less effective for more challenging transformations like the coupling of unactivated aryl bromides or for Buchwald-Hartwig amination.

Bulky, Electron-Rich Phosphine Ligands: For Demanding Couplings

Developed by groups like Buchwald and Hartwig, bulky biarylphosphine ligands have revolutionized cross-coupling, enabling reactions that were previously difficult or impossible.[8]

  • System: Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as SPhos, XPhos, or tBuDavePhos.

  • Strengths: These ligands promote the formation of highly active, monoligated Pd(0) species, which excel in the oxidative addition of less reactive C-Br and C-Cl bonds.[8] They are the catalysts of choice for Buchwald-Hartwig amination. Experimental data shows that for the C-N coupling on 4-halopyrazoles, bulky ligands like tBuDavePhos are essential, while common bidentate phosphines (dppf, dppe) fail entirely.[2]

  • Causality: The ligand's bulk accelerates the reductive elimination step, while its strong electron-donating ability facilitates the oxidative addition of the C-Br bond.

  • Considerations: For C-N coupling with primary alkylamines, β-hydride elimination can be a competing pathway, leading to lower yields.[2][9] In such cases, copper-catalyzed conditions may offer a better alternative.[2]

N-Heterocyclic Carbene (NHC) Ligands: The New Standard for Activity

NHC ligands are powerful neutral, two-electron donors that form exceptionally stable and highly active complexes with palladium.

  • System: Typically well-defined, air-stable Pd(II)-NHC precatalysts (e.g., PEPPSI-type or Palladacycles).[10]

  • Strengths: As strong σ-donors, NHCs often surpass even the most electron-rich phosphines in performance.[10][11] This leads to superior catalytic activity, allowing for lower catalyst loadings (down to 0.1 mol%) and milder reaction conditions. Their thermal robustness and resistance to oxidation also contribute to longer catalyst lifetimes.[12]

  • Application: While specific comparative data on 4-bromo-3-iodo-1H-pyrazole is emerging, the proven high activity of Pd-NHC complexes in coupling other challenging halo-heterocycles makes them a prime candidate for optimizing both C3 and C4 functionalization.[13] They are particularly promising for activating the C4-Br bond after the C3-I position has been functionalized.

Ligand-Free Palladium Systems

In certain contexts, palladium salts like Pd(OAc)₂ can catalyze couplings without an added phosphine or NHC ligand.

  • System: Pd(OAc)₂ or PdCl₂ with a base.

  • Application & Selectivity: These systems are often employed for direct C-H arylation reactions. Remarkably, studies have shown that a simple Pd(OAc)₂/KOAc system can catalyze the arylation of N-protected 4-bromo- or 4-iodo-pyrazoles at the C5-H position without reacting with the C-I or C-Br bonds.[14] This provides an orthogonal strategy for functionalization, highlighting how catalyst choice can completely redirect reactivity away from the carbon-halogen bonds.

Quantitative Data Summary

The following tables summarize reported experimental data for key cross-coupling reactions. Note that N-protection of the pyrazole is often required, as the acidic N-H can interfere with the catalytic cycle.[15][16]

Table 1: Efficacy in Sonogashira Coupling (C3-I Position) (Data synthesized from literature on N-protected 4-bromo-3-iodo-1H-pyrazole)[16][17]

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF60391
Pd(OAc)₂ / PPh₃CuIEt₃NToluene80285
Pd(PPh₃)₄CuIi-Pr₂NHDioxane70488

Table 2: Efficacy in Buchwald-Hartwig Amination (C4-Br Position) (Data from a model system: N-trityl-4-bromo-1H-pyrazole)[2][9]

Catalyst SystemLigandBaseSolventTemp (°C)TimeYield (%)
Pd₂(dba)₃dppf (L1)NaOtBuToluene160 (MW)10 min0
Pd₂(dba)₃DPEPhos (L3)NaOtBuXylene160 (MW)10 min0
Pd₂(dba)₃ tBuDavePhos (L4) NaOtBu Xylene 160 (MW) 10 min Good yields *

*Yields were good for amines lacking a β-hydrogen (e.g., N-methylaniline, 81%), but low for those with β-hydrogens (e.g., allylamine, 15%) due to competing elimination.[2]

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C3-I Position

This protocol is based on the successful coupling of N-protected 4-bromo-3-iodo-1H-pyrazole.[16][17]

Diagram of Workflow:

Setup 1. Add Substrate, Pd/Cu Catalysts to oven-dried flask Inert 2. Evacuate and backfill with Argon (3x) Setup->Inert Reagents 3. Add degassed solvent, base, and alkyne via syringe Inert->Reagents Reaction 4. Heat reaction to 60°C Monitor by TLC/LCMS Reagents->Reaction Workup 5. Quench, extract, and concentrate Reaction->Workup Purify 6. Purify via column chromatography Workup->Purify

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Methodology:

  • To an oven-dried Schlenk flask, add N-protected 4-bromo-3-iodo-1H-pyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed THF (5 mL per mmol of substrate) and triethylamine (3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-4-bromo-1H-pyrazole derivative.

Protocol 2: Buchwald-Hartwig Amination at the C4-Br Position

This protocol is adapted from methodologies successful for 4-halopyrazoles, assuming the C3 position is either blocked or has been previously functionalized.[2]

Methodology:

  • To an oven-dried microwave vial, add the 4-bromo-pyrazole substrate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and tBuDavePhos (0.08 equiv).

  • Add a stir bar, then add sodium tert-butoxide (1.4 equiv).

  • Seal the vial with a septum and purge with argon.

  • Add the amine (1.2 equiv) followed by anhydrous, degassed xylene (3 mL per mmol of substrate) via syringe.

  • Place the vial in a microwave reactor and heat to 160 °C for 10-20 minutes.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the desired 4-amino-pyrazole product.

Conclusion and Scientist's Perspective

The selective functionalization of 4-bromo-3-iodo-1H-pyrazole is a highly achievable goal that hinges on the rational selection of a palladium catalyst system.

  • For predictable C3-I functionalization via Sonogashira or Suzuki coupling, traditional Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ systems offer a reliable and cost-effective solution, exploiting the innate reactivity difference between the C-I and C-Br bonds.

  • For activating the more robust C4-Br bond , particularly for C-N bond formation, bulky, electron-rich phosphine ligands such as tBuDavePhos are indispensable. The data clearly shows that less sophisticated ligands fail for this transformation.

  • For future optimization and achieving higher turnovers, N-Heterocyclic Carbene (NHC)-based palladium catalysts should be strongly considered. Their superior stability and activity make them ideal candidates for developing more efficient and milder protocols.

  • For alternative functionalization, do not overlook ligand-free systems, which can unlock novel reactivity patterns such as direct C-H activation, completely circumventing the halide sites.

Ultimately, the choice of catalyst is not merely a matter of finding a system that "works," but of understanding the causal relationship between ligand architecture and catalytic performance. This understanding allows for the deliberate and strategic construction of complex, high-value molecules from versatile building blocks like 4-bromo-3-iodo-1H-pyrazole.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.Google Scholar.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.sciencedirect.com.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.PubMed Central (PMC).
  • Buchwald-Hartwig Amin
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.PubMed Central (PMC).
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.MDPI.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.PubMed Central (PMC).
  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes.Royal Society of Chemistry (RSC).
  • Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage.Royal Society of Chemistry (RSC).
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.Journal of the American Chemical Society.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.Sigma-Aldrich.
  • NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis.
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.PubMed Central (PMC).
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Ligand design for cross-couplings: phosphines.YouTube.

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Safety Operating Guide

Navigating the Disposal of 4-Bromo-3-iodo-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of 4-Bromo-3-iodo-1H-pyrazole, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices derived from closely related compounds and general principles for managing halogenated chemical waste, ensuring a cautious and compliant approach.

Understanding the Hazard Profile: A Synthesized Approach

Due to the lack of a dedicated Material Safety Data Sheet (MSDS) for 4-Bromo-3-iodo-1H-pyrazole, a hazard assessment must be extrapolated from structurally similar compounds. Analysis of SDS for related brominated and iodinated pyrazoles, such as 4-Bromo-1H-pyrazole, 4-Iodo-1H-pyrazole, and 3-Bromo-4-iodo-1H-pyrazole, reveals a consistent hazard profile.[1][2][3][4][5]

Key Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[2][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4][5][6][7]

The presence of both bromine and iodine moieties classifies this compound as a halogenated organic waste .[8][9] This is a critical designation as the combustion of halogenated compounds can produce hazardous byproducts like hydrobromic and hydroiodic acid, as well as potentially dioxins and furans if not incinerated at appropriate temperatures.[10][11] Therefore, specialized disposal is mandatory.

Table 1: Hazard Summary of Structurally Related Pyrazoles

Hazard Statement4-Bromo-1H-pyrazole4-Iodo-1H-pyrazole3-Bromo-4-iodo-1H-pyrazoleAnticipated for 4-Bromo-3-iodo-1H-pyrazole
Acute Toxicity (Oral)May be harmful[1]Harmful[2]Harmful[5]Harmful
Skin IrritationCategory 2[1][4]Category 2[2]Category 2[3][5]Causes skin irritation
Eye IrritationCategory 2[1][4]Category 2[2]Category 2[3][5]Causes serious eye irritation
Respiratory IrritationCategory 3[1][4]Category 3[2]Category 3[3][5]May cause respiratory irritation

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Bromo-3-iodo-1H-pyrazole requires a systematic approach to ensure safety and environmental protection. This involves meticulous collection, segregation, storage, and transfer of the waste material.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the chemical in any form (pure, in solution, or as waste), it is imperative to wear appropriate PPE. The causality is clear: direct contact with the skin or eyes is likely to cause irritation, and inhalation of dust or aerosols can affect the respiratory system.[1][2][6][12]

  • Eye/Face Protection: Chemical safety goggles or a face shield.[13]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[7][13]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.[7][13]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory waste management.[14][15] 4-Bromo-3-iodo-1H-pyrazole waste must be collected as Halogenated Organic Waste .[8]

  • Why? Mixing halogenated waste with non-halogenated organic waste streams can complicate the disposal process and increase costs. More critically, accidental mixing with incompatible chemicals, such as strong oxidizing agents or bases, could lead to vigorous, exothermic reactions.[1]

  • Action: Designate a specific, clearly labeled, and sealed container for all waste containing 4-Bromo-3-iodo-1H-pyrazole. This includes neat (pure) compound, contaminated consumables (e.g., weighing boats, pipette tips), and solutions.

Step 3: Waste Collection and Container Management

All waste must be collected in appropriate containers that are in good condition, compatible with the chemical, and properly sealed to prevent leaks or spills.[7][14]

  • For Solids: Collect in a robust, sealable plastic or glass container. Avoid creating dust when transferring.[7]

  • For Solutions: Use a designated, leak-proof, and chemically compatible waste bottle (e.g., glass or polyethylene).

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Bromo-3-iodo-1H-pyrazole"

    • The primary hazards: "Irritant," "Harmful"

    • The date accumulation started.

  • Container Integrity: Never overfill waste containers.[14] Ensure containers are kept closed when not in use.[5][12]

Step 4: Storage - Safe Containment Prior to Disposal

Waste containers must be stored in a designated satellite accumulation area within the laboratory.[5][12]

  • Location: Store in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet.[5][13]

  • Incompatibilities: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

Final Disposal Pathway: Professional Services Required

Under no circumstances should 4-Bromo-3-iodo-1H-pyrazole or its waste be disposed of down the drain or in regular trash.[7][13] This is to prevent environmental contamination and potential damage to plumbing infrastructure. The only acceptable disposal route is through a licensed professional waste disposal company.[7]

  • Methodology: The standard and recommended method for the destruction of halogenated organic compounds is high-temperature incineration in a specially designed chemical incinerator equipped with an afterburner and a scrubber system.[7][8][11]

    • The Rationale: The high temperatures (typically above 1200 K) ensure the complete destruction of the organic molecule.[11] The afterburner and scrubber systems are crucial for neutralizing the acidic halogenated byproducts (HBr, HI) and preventing the release of other hazardous gases into the atmosphere.[7][10]

Visualizing the Disposal Process

To ensure clarity, the following workflow diagram outlines the critical decision points and steps for the proper disposal of 4-Bromo-3-iodo-1H-pyrazole.

DisposalWorkflow Disposal Workflow for 4-Bromo-3-iodo-1H-pyrazole cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Is waste container designated for 'Halogenated Organic Waste'? ppe->segregate yes_seg Yes segregate->yes_seg no_seg No segregate->no_seg collect Collect Waste (Solid, Liquid, Contaminated Items) yes_seg->collect get_container Obtain and label a new, appropriate waste container. no_seg->get_container get_container->collect seal Securely seal the container. collect->seal store Store in designated Satellite Accumulation Area (Ventilated, Secondary Containment) seal->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal vendor. store->contact_ehs transfer Arrange for waste pickup. contact_ehs->transfer incinerate Final Disposal: High-Temperature Incineration with Scrubber System transfer->incinerate end End of Process incinerate->end

Caption: Decision workflow for the safe disposal of 4-Bromo-3-iodo-1H-pyrazole.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 4-Bromo-3-iodo-1H-pyrazole, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.